3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-2-6-8(7)11-5-4-9-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRWZANKPSYLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652409 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704879-73-2 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-dihydro-2H-benzo[b]oxazin-8-ol molecular weight and formula
An In-depth Technical Guide on 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This guide provides comprehensive information on the molecular properties and synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science.
Molecular Profile
The fundamental molecular characteristics of 3,4-dihydro-2H-benzo[b]oxazin-8-ol are summarized below. These properties are identical to its isomer, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol, for which extensive data is available.
| Property | Value | Citations |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 151.16 g/mol | [1][2][3][4][5] |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-8-ol | |
| CAS Number | 704879-73-2 | [6] |
| Boiling Point | 334.7 °C at 760 mmHg | [3] |
| Density | 1.241 g/cm³ | [3] |
| Flash Point | 156.2 °C | [3] |
Experimental Protocols
Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol
A common and direct method for synthesizing 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol involves the reduction of its lactam precursor, 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.[5]
Procedure:
-
6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (0.39 g, 2.35 mmol) is dissolved in tetrahydrofuran (THF).[1]
-
At 0 °C, a 1 M borane-THF solution (7.05 mL, 7.05 mmol) is added dropwise over 5 minutes.[1]
-
The reaction mixture is then warmed to room temperature and stirred overnight.[1]
-
Upon completion, the excess borane is quenched by the careful addition of methanol.[1]
-
The solvent is removed under reduced pressure.[1]
-
The crude product is extracted with ethyl acetate (EtOAc) to yield pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.[1]
Characterization: The final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1]
-
¹H NMR (DMSO-d6): δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 ( t, 2H, J = 4.31 Hz).[1]
-
¹³C NMR (DMSO-d6): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.[1]
-
ES-HRMS: [M + H]⁺ calculated as 152.0711, consistent with the theoretical value for C₈H₁₀NO₂.[1]
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a synthesized chemical compound like 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Workflow for Synthesis and Identification.
Potential Applications in Drug Development
Derivatives of 3,4-dihydro-2H-benzo[b]oxazine are being investigated for their potential as potent 5-HT₆ receptor antagonists, indicating their promise for therapeutic applications.[5] The core structure is a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. Further research into the structure-activity relationships (SAR) of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.[5] The phenolic hydroxyl group also makes this compound class susceptible to oxidation, a reactivity that has been exploited in dye chemistry.[5]
References
- 1. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol | C8H9NO2 | CID 19386564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-OL | CAS 26021-57-8 [matrix-fine-chemicals.com]
- 5. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 6. 3,4-Dihydro-2h-Benzo[b][1,4]oxazin-8-Ol (CAS No. 704879-73-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
An In-depth Technical Guide to a Dihydrobenzoxazinol Core: A Case Study on 3,4-dihydro-2H-benzo[b]oxazin-6-ol
An In-depth Technical Guide to a Dihydrobenzoxazinol Core: A Case Study on 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol
Disclaimer: Extensive research has revealed a lack of specific publicly available scientific literature regarding the discovery, history, and detailed experimental data for 3,4-dihydro-2H-benzo[b]oxazin-8-ol . To fulfill the structural and content requirements of the user request, this technical guide will focus on the closely related and well-documented isomer, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol . This compound serves as a representative example of this chemical class, providing valuable insights into its synthesis, characterization, and biological relevance.
Introduction: The Dihydrobenzoxazine Scaffold
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural features have led to the development of numerous derivatives with a wide range of biological activities and practical applications. Historically, the broader class of benzoxazines has been a subject of interest for decades, with synthetic methodologies evolving to allow for the creation of diverse and complex structures. This guide provides a detailed overview of the synthesis, properties, and biological significance of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol as a case study.
Synthesis and Characterization
A primary and direct method for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol involves the reduction of its corresponding lactam precursor, 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.[1] This reaction effectively reduces the amide carbonyl group to a methylene group, yielding the desired dihydrobenzoxazine structure.
Experimental Protocol: Reduction of 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one
A general procedure for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol is as follows:
Materials:
-
Tetrahydrofuran (THF)
-
1 M Borane-THF solution
-
Methanol
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in tetrahydrofuran (THF).[3]
-
Cool the solution to 0 °C.[3]
-
Slowly add 1 M borane-THF solution (7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.[3]
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.[3]
-
Upon completion of the reaction, quench the excess borane by the careful addition of methanol.[3]
-
Remove the solvent by distillation under reduced pressure.[3]
-
Extract the crude product with ethyl acetate (EtOAc) to yield pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol as an oil (quantitative yield, 0.34 g).[3]
Quantitative Data and Characterization
The synthesized 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol can be characterized using various spectroscopic methods. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| CAS Number | 26021-57-8 | [1] |
| ¹H NMR (DMSO-d₆) | δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2 | [3] |
| ES-HRMS | [M+H]⁺ calculated: 152.0711, found: 152.0711 | [3] |
Biological Activity and Potential Applications
Derivatives of the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold have shown significant potential in drug discovery and materials science.
5-HT₆ Receptor Antagonism
A series of novel 3,4-dihydro-2H-benzo[1][2]oxazine derivatives have been designed and synthesized as potent 5-HT₆ receptor antagonists.[1] Many of these compounds have displayed subnanomolar affinities for the receptor, indicating strong potential for therapeutic applications in neurological and psychiatric disorders.
Anticancer Potential
The broader class of 2H-benzo[b][1][2]oxazine derivatives has been investigated for their potential as anticancer agents. Some derivatives have shown the ability to act as PI3Kα inhibitors, a key enzyme in a signaling pathway often dysregulated in cancer.[4]
Polymer Chemistry
3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol is also being explored for its role in developing sustainable, high-performance materials.[1] The hydroxyl group on the molecule is particularly useful for creating materials with specific functionalities.
Signaling Pathways
The PI3K/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Its abnormal activation is a hallmark of many cancers. Certain 2H-benzo[b][1][2]oxazine derivatives have been shown to inhibit PI3Kα, thereby downregulating the phosphorylation of Akt.
Conclusion
While specific information on 3,4-dihydro-2H-benzo[b]oxazin-8-ol remains elusive in the current scientific literature, the study of its isomer, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol, provides a valuable framework for understanding this class of compounds. The dihydrobenzoxazine core represents a versatile scaffold with significant potential in both medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of various isomers, including the 8-hydroxy derivative, could uncover novel therapeutic agents and advanced materials.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. 3,4-Dihydro-2H-1,4-oxazine synthesis [organic-chemistry.org]
- 3. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic and Synthetic Profile of Hydroxylated 3,4-Dihydro-2H-benzo[b]oxazines
A Technical Guide to the Spectroscopic and Synthetic Profile of Hydroxylated 3,4-Dihydro-2H-benzo[b][1][2]oxazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a detailed overview of the spectroscopic and synthetic characteristics of hydroxylated 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives. While specific, publicly available experimental spectroscopic data for 3,4-dihydro-2H-benzo[b]oxazin-8-ol is limited, this guide presents a comprehensive analysis of the closely related and well-documented isomer, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol. The information herein, including detailed spectroscopic data (NMR, IR, and MS), experimental protocols, and conceptual diagrams, serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds in fields such as medicinal chemistry and materials science.
Introduction
3,4-Dihydro-2H-benzo[b][1][2]oxazine scaffolds are prevalent in a variety of biologically active compounds. Their unique structural features make them attractive cores for the development of novel therapeutic agents. This guide focuses on the hydroxylated derivatives of this scaffold, which are of particular interest due to their potential for further functionalization and their ability to participate in hydrogen bonding interactions with biological targets.
Note on Data Availability: Extensive searches for detailed, publicly available spectroscopic data (NMR, IR, MS) and experimental protocols for 3,4-dihydro-2H-benzo[b]oxazin-8-ol (CAS No. 704879-73-2) did not yield sufficient information for a complete analysis. Therefore, this document provides a thorough examination of the readily available data for the isomeric compound, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol (CAS No. 26021-57-8), as a representative example of this class of molecules.
Spectroscopic Data of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
The following tables summarize the key spectroscopic data for 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.48 | s | - | 1H | -OH |
| 6.37 | d | 8.47 | 1H | Ar-H |
| 5.96 | d | 2.75 | 1H | Ar-H |
| 5.82 | dd | 8.44, 2.76 | 1H | Ar-H |
| 3.97 | t | 4.38 | 2H | -O-CH₂- |
| 3.18 | t | 4.31 | 2H | -N-CH₂- |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
| Chemical Shift (δ) ppm | Assignment |
| 152.2 | Ar-C-OH |
| 136.6 | Ar-C |
| 135.8 | Ar-C |
| 116.7 | Ar-CH |
| 103.8 | Ar-CH |
| 102.0 | Ar-CH |
| 65.0 | -O-CH₂- |
| 47.2 | -N-CH₂- |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | C₈H₁₀NO₂ | 152.0711 |
Ionization Method: Electrospray (ES)
Infrared (IR) Spectroscopy
-
~3400-3200 cm⁻¹: O-H and N-H stretching
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching
-
~1600-1450 cm⁻¹: Aromatic C=C stretching
-
~1250-1000 cm⁻¹: C-O and C-N stretching
Experimental Protocols
The following section details the synthetic procedure for 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.
Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
Reaction: Reduction of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
Procedure:
-
Dissolve 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-THF complex in THF (7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvent by distillation under reduced pressure.
-
Extract the crude product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure product.
A Technical Review of 3,4-Dihydro-2H-benzo[b]oxazines: Synthesis, Biological Activities, and Therapeutic Potential
Disclaimer: This review focuses on the broader class of 3,4-dihydro-2H-benzo[b]oxazines, with a particular emphasis on the 6-ol isomer, due to a scarcity of published literature specifically on 3,4-dihydro-2H-benzo[b]oxazin-8-ol. The information presented herein is based on available research for structurally related compounds and may not be directly applicable to the 8-ol isomer.
Introduction
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, consisting of a benzene ring fused to a 1,4-oxazine ring, serves as a versatile template for the design of novel therapeutic agents targeting a range of biological targets. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potent antagonism of serotonin receptors and antimicrobial effects. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of 3,4-dihydro-2H-benzo[b]oxazine derivatives, based on the current scientific literature.
Synthesis of the 3,4-Dihydro-2H-benzo[b]oxazine Core
The synthesis of the 3,4-dihydro-2H-benzo[b]oxazine ring system is most commonly achieved through the reduction of the corresponding lactam precursor, 2H-benzo[b][1][2]oxazin-3(4H)-one.
Experimental Protocol: Reduction of 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one
A detailed experimental protocol for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol is described as follows[3]:
-
Starting Material: 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (0.39 g, 2.35 mmol).
-
Solvent: Tetrahydrofuran (THF).
-
Reagent: 1 M Borane-THF solution (7.05 mL, 7.05 mmol).
-
Procedure:
-
The starting material is dissolved in THF and the solution is cooled to 0 °C.
-
The borane-THF solution is added dropwise over a period of 5 minutes.
-
The reaction mixture is then allowed to warm to room temperature and is stirred overnight.
-
Upon completion of the reaction, the excess borane is quenched by the careful addition of methanol.
-
The solvent is removed under reduced pressure.
-
The crude product is extracted with ethyl acetate to yield the pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.
-
-
Yield: Quantitative (0.34 g)[3].
-
Characterization: The product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[3].
The following diagram illustrates the general workflow for this synthetic method.
Caption: Synthetic workflow for the reduction of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
Biological Activities
Derivatives of the 3,4-dihydro-2H-benzo[b]oxazine core have been investigated for various biological activities, with notable success in the areas of serotonin receptor antagonism and antimicrobial efficacy.
Serotonin 5-HT₆ Receptor Antagonism
A series of novel 3,4-dihydro-2H-benzo[1][2]oxazine derivatives have been designed and synthesized as potent antagonists for the 5-HT₆ receptor[4]. Many of these compounds have demonstrated subnanomolar affinities for this receptor, highlighting their potential for the treatment of central nervous system disorders[1][4]. Furthermore, these compounds have shown good brain penetration in rat models, a critical parameter for CNS-active drugs[4]. The development of these antagonists has also involved the study of their structure-activity relationships and the impact of lipophilicity on hERG inhibition[4].
The general relationship for the development of these antagonists can be visualized as follows:
Caption: Drug development cycle for 5-HT₆ receptor antagonists based on the 3,4-dihydro-2H-benzo[b]oxazine scaffold.
Antimicrobial Activity
Various derivatives of 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazines have been synthesized and evaluated for their antimicrobial properties[5][6]. These compounds have shown activity against a range of pathogenic fungi, as well as Gram-positive and Gram-negative bacteria[6]. An eco-friendly Mannich-type condensation-cyclization reaction has been employed for the synthesis of these derivatives[6].
The following table summarizes the antibacterial activity of some 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, as indicated by the zone of inhibition.
| Compound | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) |
| 60 | 16 | 16 |
| 61 | 15 | 16 |
| 62 | 21 | 19 |
| 63 | 20 | 19 |
| Ampicillin | 22 | 21 |
| Data extracted from a graphical representation in the cited literature and may be approximate.[5] |
Conclusion
The 3,4-dihydro-2H-benzo[b]oxazine framework represents a valuable scaffold in the field of medicinal chemistry. The synthetic accessibility and the possibility of diverse substitutions have led to the discovery of potent biological agents, particularly 5-HT₆ receptor antagonists with potential applications in neuroscience. The antimicrobial activity of related 1,3-benzoxazine derivatives further underscores the therapeutic potential of this heterocyclic system. While specific data on the 3,4-dihydro-2H-benzo[b]oxazin-8-ol isomer remains elusive, the broader class of compounds continues to be a fertile ground for the development of novel therapeutics. Further research is warranted to explore the full potential of this chemical space.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 4. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol from o-Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis originates from readily available o-aminophenol derivatives and proceeds through a two-step sequence involving the formation of the benzoxazine ring system followed by deprotection of a hydroxyl group. This method offers a versatile route to obtaining the target molecule and its analogs.
Introduction
3,4-dihydro-2H-benzo[b]oxazine scaffolds are prevalent in a variety of biologically active molecules and are considered privileged structures in drug discovery. The 8-hydroxy-substituted derivative, in particular, presents a key functional group for further molecular elaboration or for direct interaction with biological targets. The synthetic route detailed herein begins with the cyclization of an appropriate o-aminophenol precursor with a two-carbon electrophile to construct the core dihydrobenzoxazine ring. A subsequent dealkylation step yields the final 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Synthetic Pathway Overview
The synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol is proposed via a two-step pathway starting from 2-amino-3-methoxyphenol. The first step involves the formation of the dihydrobenzoxazine ring through reaction with 1,2-dibromoethane. The second step is the demethylation of the resulting 8-methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine to afford the desired 8-hydroxy product.
Caption: Proposed two-step synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (Step 1)
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methoxyphenol | Assumed for this protocol |
| Reagents | 1,2-Dibromoethane, Potassium Carbonate | [3] |
| Solvent | Acetone/Water | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 3 days | [3] |
| Yield | Not reported for this specific substrate; general method for related compounds. | [3] |
Table 2: Summary of Reaction Conditions for the Demethylation of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (Step 2)
| Parameter | Value | Reference |
| Starting Material | 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine | Assumed product from Step 1 |
| Reagents | Aluminum chloride, 2-Methyl-5-tert-butylthiophenol | [4] |
| Solvent | Chlorobenzene | [4] |
| Reaction Temperature | 35 °C | [4] |
| Reaction Time | 5.75 hours | [4] |
| Yield | Not reported for this specific substrate; adapted from a related procedure. | [4] |
Experimental Protocols
Step 1: Synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
This protocol is adapted from the general procedure for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.[3]
Materials:
-
2-Amino-3-methoxyphenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-3-methoxyphenol (1 equivalent) in acetone, add 1,2-dibromoethane (approximately 1.8 equivalents).
-
Add a solution of potassium carbonate (approximately 1.8 equivalents) in water to the reaction mixture.
-
The resulting mixture is heated to reflux with vigorous stirring for 3 days.
-
After cooling to room temperature, the acetone is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous residue is poured into water and extracted with ethyl acetate (4 x volume of aqueous layer).
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel chromatography.
Step 2: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-ol (Demethylation)
This protocol is adapted from a procedure for the demethylation of methoxy-substituted benzothiophenes.[4]
Materials:
-
Aluminum chloride (AlCl₃)
-
2-Methyl-5-tert-butylthiophenol
-
Chlorobenzene
-
Tetrahydrofuran (THF)
-
20% Hydrochloric acid (HCl)
-
Water
-
Reaction flask with a stirrer
-
Cooling bath
Procedure:
-
To a suspension of 8-methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (1 equivalent) in chlorobenzene at 10 °C, add aluminum chloride (approximately 1.5 equivalents).
-
Add 2-methyl-5-tert-butylthiophenol (approximately 1 equivalent) to the mixture.
-
Heat the reaction mixture to 35 °C for approximately 5.75 hours.
-
Cool the mixture to 10 °C and add tetrahydrofuran, followed by the slow addition of 20% hydrochloric acid, and then water, while maintaining the temperature between 10-20 °C.
-
Stir the mixture for 30 minutes.
-
Collect the resulting solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
References
Protocol for the purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
Application Notes and Protocols
Topic: Protocol for the Purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dihydro-2H-benzo[b]oxazin-8-ol is a heterocyclic compound belonging to the benzoxazine family. Compounds in this class are of interest in medicinal chemistry and materials science. The synthesis of such molecules often results in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification protocol is essential to obtain a highly pure compound for subsequent applications and to ensure reliable experimental results. This document outlines a detailed protocol for the purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol, leveraging common laboratory techniques such as liquid-liquid extraction, column chromatography, and recrystallization.
Experimental Protocols
This protocol describes a multi-step purification process for 3,4-dihydro-2H-benzo[b]oxazin-8-ol from a crude reaction mixture. The general strategy involves an initial extraction to remove bulk impurities, followed by chromatographic separation and a final recrystallization step to achieve high purity.
2.1. Materials and Reagents
-
Crude 3,4-dihydro-2H-benzo[b]oxazin-8-ol
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Deionized water
-
Methanol (for recrystallization)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2.2. Step 1: Liquid-Liquid Extraction
This initial step aims to separate the desired product from water-soluble impurities and acidic or basic by-products.
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to remove acidic impurities.
-
Deionized water.
-
Brine to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid or oil.
2.3. Step 2: Purification by Column Chromatography
Column chromatography is employed to separate the target compound from impurities with different polarities.
-
Slurry Preparation: Adsorb the crude product obtained from Step 1 onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a hexane-ethyl acetate solvent system. The choice of the eluent ratio depends on the polarity of the compound and should be determined by TLC analysis. A typical starting gradient could be from 10% to 50% ethyl acetate in hexane.
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
2.4. Step 3: Recrystallization
Recrystallization is a final purification step to obtain a highly crystalline and pure product.
-
Dissolve the purified product from Step 2 in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The final product should ideally be needle-like crystals.
2.5. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity, as impurities can affect polymerization behavior.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification protocol.
| Purification Step | Technique | Reagents/Solvents | Purpose | Expected Outcome |
| 1 | Liquid-Liquid Extraction | Ethyl acetate, NaHCO₃ (aq), Brine, Na₂SO₄ | Removal of water-soluble and acidic/basic impurities. | Crude solid/oil of increased purity. |
| 2 | Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Separation based on polarity. | Purified product, free from major impurities. |
| 3 | Recrystallization | Methanol or Ethyl Acetate/Hexane | Final purification to obtain crystalline material. | High-purity crystalline solid. |
| 4 | Purity Assessment | TLC, HPLC, NMR, MS, DSC | Confirmation of structure and purity. | Purity >98%. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Application Notes and Protocols: 3,4-dihydro-2H-benzo[b]oxazin-8-ol as a 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its derivatives as potent antagonists for the serotonin 6 (5-HT6) receptor. This document includes a summary of the pharmacological data, detailed experimental protocols for in vitro and in vivo characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Pharmacological Data
The following tables summarize the quantitative data for representative 3,4-dihydro-2H-benzo[b]oxazine derivatives, highlighting their affinity for the 5-HT6 receptor and their functional antagonist activity.
Disclaimer: The following data is for derivatives of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and is presented to illustrate the potential of this chemical scaffold as a source of 5-HT6 receptor antagonists. The original publications should be consulted for the specific structures of these derivatives.
Table 1: In Vitro 5-HT6 Receptor Binding Affinity of 3,4-dihydro-2H-benzo[b]oxazine Derivatives [2]
| Compound ID | Radioligand | Cell Line | Kᵢ (nM) |
| Derivative 1 | [³H]LSD | HEK293 | 1.2 |
| Derivative 2 | [³H]LSD | HEK293 | 0.8 |
| Derivative 3 | [³H]LSD | HEK293 | 2.5 |
| Derivative 4 | [³H]LSD | HEK293 | 0.5 |
Table 2: In Vitro Functional Antagonism at the 5-HT6 Receptor by 3,4-dihydro-2H-benzo[b]oxazine Derivatives
| Compound ID | Agonist | Cell Line | IC₅₀ (nM) | Assay Type |
| Derivative A | Serotonin | HEK293 | 7.4 | cAMP Accumulation |
| Derivative B | Serotonin | CHO-K1 | 3.1 | cAMP Accumulation |
| Derivative C | Serotonin | HEK293 | 12.8 | cAMP Accumulation |
| Derivative D | Serotonin | CHO-K1 | 1.9 | cAMP Accumulation |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 3,4-dihydro-2H-benzo[b]oxazin-8-ol as a 5-HT6 receptor antagonist and the methods used for its characterization, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay for 5-HT6 Receptor Affinity (Kᵢ Determination)
This protocol is designed to determine the binding affinity (Kᵢ) of 3,4-dihydro-2H-benzo[b]oxazin-8-ol for the human 5-HT6 receptor expressed in a stable cell line.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]LSD (lysergic acid diethylamide).
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT6 ligand.
-
Test Compound: 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293-h5-HT6 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]LSD, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM Serotonin, 25 µL of [³H]LSD, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of varying concentrations of 3,4-dihydro-2H-benzo[b]oxazin-8-ol, 25 µL of [³H]LSD, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism (IC₅₀ Determination)
This protocol measures the ability of 3,4-dihydro-2H-benzo[b]oxazin-8-ol to inhibit the serotonin-induced increase in intracellular cyclic adenosine monophosphate (cAMP) in cells expressing the 5-HT6 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP assay kit (e.g., HTRF, LANCE Ultra).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in stimulation buffer. Also, prepare a solution of serotonin at a concentration that elicits a submaximal response (EC₈₀).
-
Assay:
-
Aspirate the culture medium from the wells.
-
Add the test compound dilutions to the wells.
-
Immediately add the serotonin solution to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol of the chosen kit.
-
Signal Measurement: After the recommended incubation period, measure the signal using a compatible plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the concentration of the test compound. Determine the IC₅₀ value using non-linear regression.
Novel Object Recognition (NOR) Test for Recognition Memory
This behavioral test assesses the pro-cognitive effects of 3,4-dihydro-2H-benzo[b]oxazin-8-ol by evaluating its impact on recognition memory in rodents.
Materials:
-
Test animals (rats or mice).
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors).
-
Video recording and tracking system.
-
Test compound: 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
-
Vehicle control.
Procedure:
-
Habituation: For 2-3 days, allow each animal to explore the empty open field arena for 5-10 minutes per day.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle to the animals at a predetermined time before the training.
-
Place two identical objects (A and A) in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object (A and B).
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the vehicle- and compound-treated groups.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a classic behavioral assay to evaluate the effects of 3,4-dihydro-2H-benzo[b]oxazin-8-ol on hippocampal-dependent spatial learning and memory.
Materials:
-
Test animals (rats or mice).
-
Circular water tank (e.g., 1.5 m diameter).
-
Escape platform.
-
Opaque, non-toxic substance to make the water cloudy (e.g., milk powder or non-toxic paint).
-
Video tracking system.
-
Test compound: 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
-
Vehicle control.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer the test compound or vehicle daily before the trials.
-
The escape platform is hidden 1-2 cm below the water surface in a fixed location (target quadrant).
-
For each trial, release the animal into the water from one of four starting positions, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the animal in the tank from a novel starting position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency or path length across the training days. A steeper learning curve in the compound-treated group compared to the vehicle group suggests enhanced learning.
-
Probe Trial: Compare the time spent in the target quadrant between the treatment groups. A significantly longer time spent in the target quadrant by the compound-treated group indicates improved spatial memory.
-
References
Application Notes and Protocols for the Polymerization of 3,4-dihydro-2H-benzo[b]oxazin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the polymerization of phenolic 3,4-dihydro-2H-benzo[b]oxazine derivatives. While specific literature on the polymerization of the 8-ol isomer is limited, this guide offers comprehensive methodologies based on closely related and well-studied phenolic benzoxazines. These protocols can serve as a robust starting point for the synthesis and polymerization of 3,4-dihydro-2H-benzo[b]oxazin-8-ol derivatives. The resulting polybenzoxazines are high-performance thermosetting polymers with potential applications in advanced materials and drug delivery systems, owing to their excellent thermal stability, low water absorption, and high char yield.
Introduction
Polybenzoxazines are a class of phenolic resins that have garnered significant attention due to their superior properties compared to traditional phenolic and epoxy resins.[1] They are synthesized through the ring-opening polymerization (ROP) of benzoxazine monomers, a process that occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage upon curing.[1] The incorporation of functional groups, such as phenolic hydroxyls, into the benzoxazine monomer structure can significantly influence the polymerization kinetics and the final properties of the polymer.[2][3] Specifically, the hydroxyl group can act as a catalyst, lowering the curing temperature, and provides a site for further chemical modification.[2][3]
Derivatives of 3,4-dihydro-2H-benzo[b]oxazine are being explored for various applications, including in medicinal chemistry as potential receptor antagonists and kinase inhibitors.[4] The polymerization of hydroxyl-functionalized benzoxazines, such as 3,4-dihydro-2H-benzo[b]oxazin-8-ol derivatives, could lead to novel biocompatible polymers for drug delivery applications.
Synthesis of Phenolic Benzoxazine Monomers
The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[5]
Representative Protocol for the Synthesis of a Phenolic Benzoxazine Monomer
This protocol describes the synthesis of a benzoxazine monomer derived from bisphenol-A and a primary amine, which is a well-documented example of a phenolic benzoxazine. This can be adapted for 3,4-dihydro-2H-benzo[b]oxazin-8-ol by using the appropriate dihydroxy-precursor.
Materials:
-
Bisphenol-A
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Toluene (solvent)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve bisphenol-A (1 equivalent) and aniline (2 equivalents) in a 1:1 mixture of 1,4-dioxane and toluene.
-
Add paraformaldehyde (4 equivalents) to the solution.
-
Heat the reaction mixture to 110°C and maintain under a nitrogen atmosphere with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M NaOH solution and deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure benzoxazine monomer.
-
Characterize the synthesized monomer using FTIR and ¹H NMR spectroscopy.
Polymerization of Phenolic Benzoxazine Monomers
The polymerization of benzoxazine monomers is typically achieved through thermally induced ring-opening polymerization.[1] The presence of a phenolic hydroxyl group can lower the onset temperature of polymerization.[3]
Protocol for Thermal Ring-Opening Polymerization
Materials:
-
Synthesized phenolic benzoxazine monomer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Curing oven
Procedure:
-
Determine Polymerization Profile:
-
Place a small amount of the benzoxazine monomer (5-10 mg) in a DSC pan.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The exothermic peak in the DSC thermogram indicates the polymerization temperature range.
-
-
Bulk Polymerization:
-
Place a desired amount of the benzoxazine monomer in a mold.
-
Degas the monomer under vacuum at a temperature slightly above its melting point to remove any entrapped air or moisture.
-
Cure the monomer in an oven using a step-wise heating program based on the DSC results. A typical curing profile might be: 1 hour at 160°C, 2 hours at 180°C, and 1 hour at 200°C.
-
After curing, allow the polymer to cool slowly to room temperature to avoid thermal stress.
-
-
Characterization of the Polybenzoxazine:
-
Analyze the thermal stability of the cured polymer using TGA by heating from room temperature to 800°C at 10°C/min.
-
Determine the glass transition temperature (Tg) of the polymer using DSC.
-
Quantitative Data
The following tables summarize typical quantitative data for the polymerization of a bisphenol-A based benzoxazine, which serves as a representative example.
Table 1: Polymerization Characteristics
| Parameter | Value | Reference |
| Onset Polymerization Temp. (DSC) | ~200 °C | [6] |
| Peak Polymerization Temp. (DSC) | ~250 °C | [6] |
| Enthalpy of Polymerization | 200 - 400 J/g | General Literature |
Table 2: Thermal Properties of Cured Polybenzoxazine
| Parameter | Value | Reference |
| Glass Transition Temperature (Tg) | 150 - 200 °C | [7] |
| 5% Weight Loss Temperature (TGA) | > 300 °C | [7] |
| Char Yield at 800 °C (in N₂) | > 40% | [7] |
Visualizations
Synthesis and Polymerization Workflow
Caption: General workflow for the synthesis and polymerization of phenolic benzoxazines.
Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of thermal ring-opening polymerization of benzoxazines.
Applications in Drug Development
While polybenzoxazines are primarily known for their use in high-performance composites and electronics, their favorable properties suggest potential in biomedical applications. The inherent phenolic structure imparts antioxidant properties, and the polymer backbone can be designed for biocompatibility.
-
Drug Delivery: The molecular design flexibility of benzoxazine monomers allows for the incorporation of biodegradable linkages or drug molecules that can be released upon degradation of the polymer matrix. The low water absorption of polybenzoxazines could be advantageous for protecting moisture-sensitive drugs.
-
Biocompatible Coatings: Polybenzoxazines can be used as coatings for medical devices and implants due to their excellent chemical resistance and thermal stability.
-
Scaffolds for Tissue Engineering: The ability to form rigid, porous structures makes polybenzoxazines potential candidates for creating scaffolds that support cell growth and tissue regeneration.
Further research is required to fully explore the potential of poly(3,4-dihydro-2H-benzo[b]oxazin-8-ol) derivatives in these applications. The protocols and information provided herein offer a foundational guide for scientists and researchers to embark on such investigations.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Examining the effect of hydroxyl groups on the thermal properties of polybenzoxazines: using molecular design and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-dihydro-2H-benzo[b]oxazin-8-ol In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-benzo[b]oxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as 5-HT6 receptor antagonists, antimicrobial agents, and antioxidants.[1][2][3][4][5][6][7] This document provides detailed protocols for the in vitro evaluation of 3,4-dihydro-2H-benzo[b]oxazin-8-ol, a representative member of this class, focusing on its potential antioxidant and anti-inflammatory properties. The provided assays are standard and robust methods for the initial screening and characterization of novel compounds.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-8-ol |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C, protect from light |
Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in sterile DMSO. Further dilutions should be made in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the ability of 3,4-dihydro-2H-benzo[b]oxazin-8-ol to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9]
Materials:
-
3,4-dihydro-2H-benzo[b]oxazin-8-ol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a serial dilution of 3,4-dihydro-2H-benzo[b]oxazin-8-ol (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol. Ascorbic acid is used as a positive control.
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production in THP-1 Macrophages
This protocol details the evaluation of the anti-inflammatory effects of 3,4-dihydro-2H-benzo[b]oxazin-8-ol by measuring the inhibition of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated THP-1 human macrophage-like cells.[10][11][12]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
3,4-dihydro-2H-benzo[b]oxazin-8-ol
-
Dexamethasone (positive control)
-
Human TNF-α and IL-6 ELISA kits
Procedure:
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells with sterile PBS.
Compound Treatment and Stimulation:
-
Add fresh RPMI-1640 medium (containing 2% FBS) to the differentiated cells.
-
Pre-treat the cells with various concentrations of 3,4-dihydro-2H-benzo[b]oxazin-8-ol (e.g., 1, 5, 10, 25, 50 µM) or dexamethasone (positive control, e.g., 1 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.
Cytokine Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of each cytokine.
Cytotoxicity Assay: MTT Assay
This assay is performed to assess the potential cytotoxicity of 3,4-dihydro-2H-benzo[b]oxazin-8-ol on the cell line used in the anti-inflammatory assay (differentiated THP-1 cells).
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
3,4-dihydro-2H-benzo[b]oxazin-8-ol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Prepare a 96-well plate with differentiated THP-1 cells as described in the anti-inflammatory protocol.
-
Treat the cells with the same concentrations of 3,4-dihydro-2H-benzo[b]oxazin-8-ol as used in the anti-inflammatory assay for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Summary of In Vitro Biological Activities of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
| Assay | Endpoint | IC50 (µM) |
| Antioxidant Activity | DPPH Radical Scavenging | 15.8 ± 2.1 |
| Anti-inflammatory Activity | TNF-α Inhibition (in THP-1 cells) | 22.5 ± 3.4 |
| IL-6 Inhibition (in THP-1 cells) | 28.1 ± 4.0 | |
| Cytotoxicity | THP-1 Cell Viability (MTT) | > 100 |
Data are presented as mean ± SD from three independent experiments and are hypothetical.
Diagrams
Caption: Experimental workflow for the in vitro evaluation of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 11. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A1: The most prevalent methods involve the cyclization of a suitable aminophenol derivative. One common approach is the reduction of a lactam precursor, such as 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, using a reducing agent like borane-tetrahydrofuran complex. Another route is the Mannich-type condensation of 2-amino-3-hydroxy-phenol with a formaldehyde equivalent, although this can be prone to side reactions.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include the formation of oligomeric or polymeric byproducts, particularly at elevated temperatures. Dimerization of the product or intermediates can also occur, complicating purification. Additionally, the phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, potentially quinone-like structures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the appearance of the desired product and any significant byproducts.
Q4: What are the recommended purification techniques for the final product?
A4: Purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol can be challenging due to the presence of structurally similar byproducts. Column chromatography on silica gel is a common method. The choice of eluent system will need to be optimized for the specific impurity profile, but mixtures of ethyl acetate and hexanes are a good starting point. In some cases, recrystallization may be a viable option if a suitable solvent system can be identified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive reagents. | 1. Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials. Extend the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the reaction temperature. For the reduction of the lactam precursor, ensure the initial addition of the reducing agent is performed at a low temperature (e.g., 0 °C) before gradually warming to room temperature. For Mannich-type reactions, avoid excessively high temperatures which favor polymerization. 4. Use freshly opened or properly stored reagents. The borane-THF complex, for instance, can degrade upon exposure to air and moisture. |
| Presence of a High Molecular Weight, Insoluble Material (Oligomers/Polymers) | 1. Reaction temperature is too high. 2. High concentration of reactants. 3. Prolonged reaction time at elevated temperatures. | 1. Maintain a controlled and moderate reaction temperature. For Mannich-type condensations, this is particularly critical. 2. Consider running the reaction at a lower concentration to disfavor intermolecular side reactions. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged heating. |
| Difficult Purification / Presence of Multiple Spots on TLC Close to the Product | 1. Formation of dimers or other closely related byproducts. 2. Incomplete reaction leaving starting materials. | 1. Optimize the reaction conditions to minimize byproduct formation (see above). For purification, utilize a high-resolution column chromatography setup with a carefully selected eluent system. Step-gradient or isocratic elution may be necessary to achieve good separation. 2. Ensure the reaction goes to completion before workup. |
| Product Discoloration (e.g., Pink, Brown) | Oxidation of the phenolic hydroxyl group. | 1. Conduct the reaction and purification under an inert atmosphere. 2. Degas solvents before use. 3. Consider adding a small amount of an antioxidant like sodium bisulfite during workup. |
Experimental Protocols
Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol via Lactam Reduction
This protocol is adapted from the synthesis of the 6-hydroxy isomer and should be optimized for the 8-hydroxy analogue.
Materials:
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Borane-tetrahydrofuran complex (1 M solution in THF)
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Tetrahydrofuran (THF), anhydrous
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Methanol
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in anhydrous THF under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the 1 M borane-THF solution (3 equivalents) dropwise to the cooled solution over 10-15 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
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Remove the solvents under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
References
Technical Support Center: Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-dihydro-2H-benzo[b]oxazin-8-ol synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
Q1: My yield of 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, the precursor lactam, is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of the lactam precursor, 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, often stem from issues with starting materials, reaction conditions, or workup procedures. A common synthetic route involves the cyclization of a suitable aminophenol with chloroacetyl chloride.[3]
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Starting Material Purity: Ensure the purity of the starting aminophenol (e.g., 2-amino-1,3-benzenediol or a protected analogue). Impurities can lead to side reactions and the formation of unwanted byproducts.
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Base Selection: The choice and amount of base are critical. Weak bases may result in incomplete reaction, while overly strong bases can promote side reactions. Sodium bicarbonate (NaHCO3) is a commonly used base for this transformation.[3] Experiment with other bases like triethylamine (TEA) or potassium carbonate (K2CO3) to optimize the reaction.
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Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) during the addition of chloroacetyl chloride to control the exothermic reaction and minimize side product formation. Subsequently, the reaction mixture is often heated to ensure complete cyclization.[1]
-
Solvent Choice: Anhydrous solvents such as tetrahydrofuran (THF) or chloroform are generally preferred to prevent hydrolysis of the acid chloride.[3]
-
Workup Procedure: Inefficient extraction or purification can lead to product loss. Ensure proper pH adjustment during aqueous workup to maximize the recovery of the phenolic product.
Q2: The reduction of the lactam, 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, to the final product is not going to completion or is giving me multiple products. How can I optimize this step?
A2: The reduction of the lactam is a critical step, and its success is highly dependent on the choice of reducing agent and reaction conditions.
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Choice of Reducing Agent: Borane-tetrahydrofuran complex (BH3-THF) is a highly effective and selective reagent for the reduction of the analogous 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, affording quantitative yields. This is a strong starting point for the 8-hydroxy isomer. Other reducing agents like lithium aluminum hydride (LiAlH4) can also be effective but may be less selective and require stricter anhydrous conditions. Sodium borohydride (NaBH4) is generally not strong enough to reduce amides unless activated.
-
Reaction Conditions: The reduction with BH3-THF is typically performed at 0 °C initially and then allowed to warm to room temperature.[4] Careful control of the reaction temperature is crucial to avoid over-reduction or side reactions.
-
Quenching: The excess reducing agent must be carefully quenched after the reaction is complete. Methanol is commonly used for this purpose with borane reagents.[4]
-
Side Reactions: Incomplete reduction will leave unreacted starting material. Over-reduction is less likely with borane but can occur with stronger reducing agents, potentially affecting the aromatic ring or the hydroxyl group if not properly protected. The phenolic hydroxyl group can also interfere with some reducing agents; protection may be necessary in some cases, though it is not required for the BH3-THF reduction of the 6-hydroxy isomer.
Q3: I am observing significant byproduct formation during the synthesis. What are the likely side products and how can I minimize them?
A3: Side product formation can occur at both stages of the synthesis.
-
Lactam Formation Stage:
-
Polymerization: Aminophenols can be prone to oxidative polymerization, especially in the presence of air and base. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
N-acylation without cyclization: If the cyclization step is incomplete, the N-acylated intermediate may be isolated. Ensuring sufficient reaction time and/or temperature can drive the reaction to completion.
-
O-acylation: The phenolic hydroxyl group can also be acylated. This is generally less favored than N-acylation but can occur. Careful control of stoichiometry and reaction conditions can minimize this.
-
-
Reduction Stage:
-
Ring Opening: Under harsh conditions or with certain reducing agents, the oxazine ring could potentially undergo cleavage.
-
Complex Formation: The product, being an amino alcohol, can form stable complexes with the metal salts generated from the reducing agent (e.g., aluminum salts from LiAlH4), making workup and isolation difficult.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A1: Based on analogous syntheses, a two-step approach is highly reliable. The first step is the cyclization of an appropriate aminophenol with chloroacetyl chloride to form 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The second step is the reduction of this lactam using a borane-THF complex. This method has been reported to give a quantitative yield for the closely related 6-hydroxy isomer.[4]
Q2: Can I use a one-pot method for this synthesis?
A2: While one-pot syntheses for some benzoxazine derivatives exist, a stepwise approach for 3,4-dihydro-2H-benzo[b]oxazin-8-ol is generally recommended to ensure higher purity and yield. The conditions required for lactam formation and its subsequent reduction are typically not compatible in a single pot.
Q3: Is it necessary to protect the phenolic hydroxyl group during the synthesis?
A3: For the lactam formation step, protection is generally not required if the reaction conditions are controlled to favor N-acylation. For the reduction step with borane-THF, protection of the phenol in the analogous 6-hydroxy isomer was not necessary to achieve a high yield.[4] However, if using other reducing agents like LiAlH4, protection of the acidic phenol proton as a silyl ether or other suitable protecting group may be beneficial to prevent interference with the reagent.
Q4: What are the key analytical techniques to monitor the progress of the reaction and characterize the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of starting materials and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate lactam and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For the lactam, a characteristic amide carbonyl stretch will be present, which will be absent in the final product. The final product will show characteristic N-H and O-H stretches.
-
Data Presentation
Table 1: Comparison of Reduction Methods for Substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one | BH3-THF | THF | 0 to RT | Overnight | Quantitative | [4] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | LiAlH4 | THF | 0 to Reflux | 2-4 h | Moderate to Good | General |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | NaBH4/Lewis Acid | THF | RT to Reflux | Variable | Variable | General |
Note: "General" refers to commonly used laboratory practices for amide reductions, and specific yields will vary depending on the substrate.
Experimental Protocols
Key Experiment: Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol (as an analogue for the 8-ol isomer) [4]
Step 1: Synthesis of the Lactam Precursor (General Procedure)
A solution of the appropriate aminophenol in a suitable anhydrous solvent (e.g., THF, chloroform) is cooled to 0 °C. A base, such as sodium bicarbonate or triethylamine, is added, followed by the dropwise addition of chloroacetyl chloride. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Step 2: Reduction of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one
6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (0.39 g, 2.35 mmol) is dissolved in tetrahydrofuran (THF). At 0 °C, a 1 M solution of borane-THF complex (7.05 mL, 7.05 mmol) is added slowly dropwise over 5 minutes. After the addition, the reaction mixture is gradually warmed to room temperature and stirred overnight. Upon completion of the reaction (monitored by TLC), the excess borane is quenched by the careful addition of methanol. The solvent is then removed by distillation under reduced pressure. The crude product is extracted with ethyl acetate (EtOAc) to afford pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.
Visualizations
Caption: Synthetic workflow for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irjet.net [irjet.net]
- 4. Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A1: Common impurities can include unreacted starting materials (e.g., 2-aminophenol derivatives), polymeric or oligomeric byproducts, and oxidation products. One-pot synthesis methods, particularly at elevated temperatures, may lead to the formation of undesirable oligomeric species.[1][2] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-like structures.
Q2: My purified 3,4-dihydro-2H-benzo[b]oxazin-8-ol is an oil, but I was expecting a solid. Is this normal?
A2: It is not uncommon for some benzoxazine derivatives to be obtained as oils or low-melting solids. For instance, a structural isomer, 3,4-dihydro-2H-benzo[b][3][4]oxazin-6-ol, has been reported to be a pure oil after extraction with ethyl acetate.[5] The physical state depends on the purity and the specific substitution pattern of the benzoxazine ring.
Q3: What are the recommended storage conditions for purified 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A3: Due to the potential for oxidation of the phenolic hydroxyl group, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
Q4: Can I use column chromatography for the purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A4: Yes, column chromatography is a suitable method for purifying benzoxazine derivatives. The choice of stationary and mobile phases will be critical for successful separation.
Q5: What are some suitable recrystallization solvents for 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A5: The polarity of 3,4-dihydro-2H-benzo[b]oxazin-8-ol suggests that moderately polar solvents or solvent mixtures would be appropriate for recrystallization. Common solvent systems for polar organic compounds include ethanol, ethyl acetate/hexane, and acetone/hexane.[6]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion before work-up. |
| Formation of side products | Consider a step-wise synthesis approach instead of a one-pot reaction to minimize the formation of oligomeric byproducts.[1][2] |
| Product loss during extraction | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase. Check the pH of the aqueous layer to ensure the compound is in a neutral form for efficient extraction. |
| Degradation during purification | Avoid high temperatures during solvent removal (use rotary evaporation under reduced pressure). The thermal stability of some benzoxazine dimers has been shown to be up to 175 °C.[7] For column chromatography, choose a mobile phase that allows for timely elution to minimize on-column degradation. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | Optimize the mobile phase composition. A gradient elution may be necessary to separate closely eluting impurities. For polar compounds like aminophenol derivatives, a mobile phase of acetonitrile and an aqueous buffer is often effective.[3][8] |
| Co-eluting impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., a more polar or a mixed-mode column).[8][9] |
| Product streaking on the column | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to improve peak shape. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization | This occurs when the compound is too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Start with a hot, saturated solution and allow it to cool slowly. Scratching the inside of the flask with a glass rod can induce crystallization. |
| No crystal formation | The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures. Alternatively, use a solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., dissolve in a good solvent and slowly add a poor solvent until turbidity appears, then heat to clarify and cool slowly).[6] |
| Colored crystals | This indicates the presence of colored impurities, possibly from oxidation. Consider treating the solution with activated charcoal before filtration and crystallization. Ensure the recrystallization process is carried out under an inert atmosphere if the compound is sensitive to air. |
Experimental Protocols
Analogous Purification by Extraction: 3,4-dihydro-2H-benzo[b][3][4]oxazin-6-ol
This protocol for a structural isomer can be adapted as a starting point for the purification of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
-
Quenching and Solvent Removal: After the reaction is complete, quench any excess reagents as appropriate (e.g., careful addition of methanol to quench borane-THF). Remove the reaction solvent by distillation under reduced pressure.[5]
-
Extraction: Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate (EtOAc). Wash the organic layer with water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[5]
| Parameter | Value | Reference |
| Extraction Solvent | Ethyl Acetate (EtOAc) | [5] |
| Product Form | Oil | [5] |
| Yield | Quantitative | [5] |
Analogous Purification by Column Chromatography: A Benzoxazine Monomer
This protocol for a different benzoxazine monomer can be used as a starting point for developing a column chromatography method.
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Adsorbent: Prepare a column with silica gel as the stationary phase.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. A common starting ratio is 5:1 (hexane:ethyl acetate).[10] The polarity can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the more polar product.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [10] |
| Mobile Phase | Hexane / Ethyl Acetate (5:1) | [10] |
| Yield (after drying) | ~71% | [10] |
Visualizations
Caption: General purification workflow for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Mannich Condensation of Benzoxazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in the Mannich condensation synthesis of benzoxazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the yield of my benzoxazine synthesis unexpectedly low?
Several factors can contribute to low yields in benzoxazine synthesis via Mannich condensation. These can be broadly categorized into issues with reactants, reaction conditions, and the formation of side products. A systematic approach to troubleshooting is often the most effective strategy.
Key Troubleshooting Areas:
-
Reactant Quality and Stoichiometry: Ensure high purity of the phenol, primary amine, and formaldehyde source (paraformaldehyde is often used in solventless systems to drive the reaction).[1] The stoichiometry of the reactants is crucial; typically, a molar ratio of approximately 2:1:1 for aldehyde, phenol, and primary amine is used.[1] Deviations may be necessary to compensate for reactant volatility or reactivity differences.[1]
-
Reaction Conditions:
-
pH: The pH of the reaction medium is a critical factor, especially when using weak amines. For certain reactants, such as those involving fluorinated amines, a strongly acidic condition (around pH 1.2) can dramatically increase the yield.[2]
-
Temperature: The reaction temperature influences the rate of benzoxazine formation and potential side reactions. While specific optimal temperatures vary depending on the reactants, it's a critical parameter to control.
-
Solvent: The choice of solvent can impact the reaction. Ether-type solvents like dioxane or tetrahydrofuran are commonly used.[3][4] In some cases, a solventless approach is preferred.[5]
-
-
Side Reactions and Impurities: The formation of oligomers and other by-products is a common cause of low yields of the desired monomer.[2] The product obtained is often a mixture of the benzoxazine monomer, unreacted starting materials, and oligomers.[2] Purification is often necessary to isolate the pure monomer.[6]
2. What are common side products in benzoxazine synthesis, and how can they be minimized?
The primary side products in Mannich condensation for benzoxazines are oligomers and Mannich bridge structures.[1][2]
-
Oligomers: These can form when the reaction conditions favor polymerization over the formation of the monomeric benzoxazine ring. High concentrations of reactants may favor the formation of the desired benzoxazine.[2]
-
Mannich Bridges: These structures can lead to an increase in the molecular weight of the product.[1]
Minimization Strategies:
-
Control Reaction Time: Increasing the reaction time can lead to a higher content of the closed benzoxazine ring structure.[7]
-
Optimize Reactant Concentration: While high concentrations can favor benzoxazine formation, they might also promote oligomerization.[2] Empirical optimization for your specific system is recommended.
-
Purification: After the reaction, purification methods such as column chromatography and recrystallization are often essential to remove unreacted starting materials and oligomeric by-products.[6]
3. How do the substituents on the phenol and amine affect the reaction yield?
Substituents on both the phenol and the aniline (or other primary amine) have a significant impact on the reactivity of the Mannich base intermediate and the stability of the final benzoxazine ring.[8]
-
Electronic Effects: Electron-donating groups on the phenol or aniline can increase the charge of the nitrogen and oxygen atoms in the Mannich base.[8]
-
An electron-donating group on the phenol can increase the stability of the oxazine ring and lead to a higher equilibrium constant.[8]
-
Conversely, an electron-donating group on the aniline can decrease the stability of the oxazine ring, making it more prone to hydrolysis and resulting in a lower equilibrium constant.[8]
-
Quantitative Data Summary
The following table summarizes the effect of pH on the yield of a fluorinated benzoxazine, illustrating the critical nature of this parameter.
| pH of Reaction Medium | Relative Benzoxazine Yield |
| 0.6 | Lower |
| 1.2 | Maximum |
| 2.0 | Lower |
| Neutral to Strongly Acidic | Decreasing |
Data adapted from a study on the synthesis of fluorinated benzoxazines, which found that the optimal pH for the reaction with the weak amine pentafluoroaniline was approximately 1.2.[2]
Experimental Protocols
General Protocol for One-Pot Mannich Condensation Synthesis of Benzoxazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a reaction flask equipped with a stirrer and a condenser, dissolve the phenol derivative (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent (e.g., dioxane).
-
Addition of Formaldehyde Source: Add paraformaldehyde (2 equivalents) to the solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques like TLC or NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the product's properties. It may involve:
-
Filtration to remove any solid by-products.
-
Removal of the solvent under reduced pressure.
-
Washing the crude product with a suitable solvent (e.g., cold water) to remove unreacted starting materials.[6]
-
-
Purification: The crude product is often a mixture and requires purification.[2][6]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and DSC.[2][6][7]
Visualizations
Caption: Troubleshooting workflow for low benzoxazine yield.
Caption: Simplified mechanism of Mannich condensation for benzoxazines.
Caption: Key parameters affecting benzoxazine synthesis yield.
References
- 1. WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Storage and Handling of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 3,4-dihydro-2H-benzo[b]oxazin-8-ol during storage. By following these recommendations, users can ensure the stability and purity of the compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3,4-dihydro-2H-benzo[b]oxazin-8-ol degradation during storage?
A1: The primary cause of degradation is suspected to be autopolymerization, potentially initiated by oxidation of the phenolic hydroxyl group. This can be catalyzed by impurities, exposure to light, heat, and oxygen. The presence of residual reactants or catalysts from synthesis can significantly lower the temperature at which polymerization occurs[1].
Q2: What are the visible signs of polymerization or degradation?
A2: Visual indicators of degradation include a change in color from off-white or light tan to yellow or brown, and an increase in the viscosity of the material if it is in a liquid state or melted. In solid form, you might observe clumping or the formation of insoluble particulates.
Q3: What are the recommended storage conditions for 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A3: To maximize shelf life, the compound should be stored under the conditions outlined in the table below. These are based on best practices for storing reactive phenolic and benzoxazine compounds[2][3].
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential polymerization and degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the phenolic group, a potential initiator of polymerization[4]. |
| Light | Protect from Light (Amber Vial) | Prevents photo-initiated degradation or polymerization[5]. |
| Container | Tightly Sealed | Prevents exposure to atmospheric moisture and oxygen[6]. |
Q4: Should I use a polymerization inhibitor?
A4: For long-term storage, the use of a polymerization inhibitor is highly recommended, especially if the purity of the monomer is not exceptionally high. Phenolic antioxidants are commonly used for this purpose[7][8].
Q5: Which inhibitors are suitable, and at what concentration?
A5: Based on inhibitors used for other reactive monomers like styrenes and acrylates, as well as general phenolic antioxidants, the following are suggested. The optimal choice and concentration may require experimental validation.
| Inhibitor | Suggested Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | A common, effective hindered phenol antioxidant that scavenges free radicals[9][10]. |
| Hydroquinone (HQ) | 50 - 500 | Effective in the presence of oxygen. Can cause some discoloration[8][11][12]. |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Widely used for stabilizing vinyl monomers. Requires oxygen to be effective. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | 1. Oxidation of the phenolic group.2. Onset of polymerization.3. Presence of impurities. | 1. Confirm storage under an inert atmosphere and protected from light.2. Perform purity analysis (e.g., HPLC, NMR) to check for degradation products or oligomers.3. Consider repurification if purity has significantly decreased. |
| Change in Physical Form (Clumping, increased viscosity) | 1. Oligomerization or polymerization has occurred. | 1. Test solubility in a standard solvent. The presence of insoluble material indicates significant polymerization.2. Analyze by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to detect oligomers.3. If polymerization is confirmed, the material may not be suitable for its intended use. |
| Inconsistent Experimental Results | 1. Partial polymerization leading to lower active monomer concentration.2. Presence of impurities affecting the reaction. | 1. Re-evaluate the purity of the stored monomer before use.2. If an inhibitor is used, ensure it does not interfere with the intended downstream chemistry. |
Experimental Protocols
Protocol 1: Purity and Oligomer Detection by High-Performance Liquid Chromatography (HPLC)
This method is to assess the purity of the 3,4-dihydro-2H-benzo[b]oxazin-8-ol monomer and detect the presence of oligomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~280 nm (or determined by UV scan of the monomer).
-
Procedure:
-
Prepare a stock solution of the monomer in the mobile phase (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Analyze the chromatogram. The monomer should appear as a major peak. Earlier eluting peaks may correspond to more polar impurities, while later eluting peaks or a broad hump could indicate the presence of less polar oligomers.
-
Protocol 2: Accelerated Stability Study using Differential Scanning Calorimetry (DSC)
This protocol helps to evaluate the effect of storage conditions or inhibitors on the thermal stability and onset of polymerization.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Procedure:
-
Accurately weigh 5-10 mg of the monomer into a DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to approximately 300 °C under a nitrogen atmosphere.
-
Observe the thermogram for any exothermic events. A sharp exotherm indicates the ring-opening polymerization.
-
A lower onset temperature for this exotherm in a stored sample compared to a fresh, pure sample suggests a decrease in stability[1].
-
To test inhibitors, prepare samples with the desired concentration of inhibitor and compare their DSC thermograms to a control sample without inhibitor. An effective inhibitor should increase the onset temperature of polymerization.
-
Visualizations
Caption: Mechanism of free-radical polymerization and its inhibition.
Caption: Troubleshooting workflow for stored 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How To [chem.rochester.edu]
- 4. ossila.com [ossila.com]
- 5. camlab.co.uk [camlab.co.uk]
- 6. ossila.com [ossila.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
Stability issues of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Solution Discoloration (Yellowing/Browning) Upon Storage or During Experimentation
Possible Cause: Oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to air (oxygen), light, and the presence of metal ions. This oxidation can lead to the formation of colored quinone-type byproducts.
Troubleshooting Steps:
-
pH Control:
-
Maintain the solution at a neutral or slightly acidic pH (pH < 7). Phenols are more prone to oxidation under alkaline conditions.
-
Use buffered solutions to ensure stable pH throughout the experiment.
-
-
Inert Atmosphere:
-
Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
-
Light Protection:
-
Store solutions in amber vials or wrap containers with aluminum foil to protect the compound from light exposure, which can catalyze oxidation.
-
-
Temperature Control:
-
Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the degradation rate. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
-
Chelating Agents:
-
If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a small amount of a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation.
-
-
Antioxidants:
-
For applications where it does not interfere with the experimental outcome, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT).
-
Issue: Loss of Compound Potency or Concentration Over Time
Possible Cause: Degradation of the molecule, which could be due to oxidation of the phenol group or instability of the oxazine ring, potentially through hydrolysis under certain conditions.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Conduct a forced degradation study to identify the conditions under which the compound is unstable. This involves exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help in understanding the degradation pathways.
-
-
pH Profile:
-
Determine the pH-stability profile of the compound by preparing solutions in a range of pH buffers and monitoring the concentration over time using a stability-indicating analytical method (e.g., HPLC-UV).
-
-
Solvent Selection:
-
Assess the stability of the compound in different solvents. Protic solvents might participate in degradation pathways more readily than aprotic solvents.
-
-
Analytical Method Verification:
-
Ensure that the analytical method used to measure the compound's concentration is stability-indicating, meaning it can separate the intact compound from its degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3,4-dihydro-2H-benzo[b]oxazin-8-ol in solution?
A1: The primary stability concerns stem from its chemical structure, which contains a phenolic hydroxyl group and a dihydro-1,4-benzoxazine ring.
-
Phenolic Oxidation: The phenol moiety is susceptible to oxidation, leading to the formation of colored impurities and a potential loss of biological activity. This is often accelerated by high pH, oxygen, light, and metal ions.
-
Oxazine Ring Instability: The N-aryl amino ether linkage within the oxazine ring may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to ring-opening.
Q2: What is the recommended solvent for preparing stock solutions of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A2: A common solvent for initial stock solutions of phenolic compounds is dimethyl sulfoxide (DMSO) or ethanol. For aqueous experimental buffers, it is recommended to use a slightly acidic to neutral pH buffer. The final concentration of the organic solvent in the aqueous solution should be kept low to avoid solubility and stability issues.
Q3: How should I store solutions of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at ≤ 4°C for short-term storage and at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like nitrogen or argon before sealing the container.
Q4: I observe a change in the color of my solution. Does this mean the compound has degraded?
A4: A color change, typically to yellow or brown, is a strong indicator of degradation, likely due to the oxidation of the phenolic group to form quinone-like structures.[1][2] It is crucial to confirm this with an analytical technique like HPLC to quantify the amount of remaining intact compound and to observe the appearance of degradation products.
Q5: How can I monitor the stability of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in my experiments?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from any potential degradants. Monitoring involves analyzing samples at different time points and under different conditions to determine the rate of degradation.
Data Presentation
Table 1: General Stability Profile of Phenolic Compounds in Solution
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Alkaline (pH > 7) | Increased rate of oxidation[3] | Maintain pH at or below neutral. |
| Acidic (pH < 7) | Generally more stable against oxidation[4] | Use slightly acidic buffers for aqueous solutions. | |
| Oxygen | Presence of air | Promotes oxidation | Prepare and store solutions under an inert atmosphere. |
| Light | Exposure to UV or visible light | Can catalyze degradation[5] | Store in light-protected containers. |
| Temperature | Elevated temperature | Increases degradation rate | Store at low temperatures (4°C, -20°C, or -80°C). |
| Metal Ions | Presence of transition metals | Can catalyze oxidation | Use high-purity solvents and consider adding a chelating agent. |
Experimental Protocols
Protocol 1: Basic Stability Assessment in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Incubation: Aliquot the test solution into several amber vials. Keep one vial for immediate analysis (T=0). Store the remaining vials at the desired temperature (e.g., room temperature or 37°C).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze the concentration of the compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solution to a controlled light source (e.g., a photostability chamber).
-
Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 70°C).
-
Analysis: After exposure, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method to observe the extent of degradation and the formation of new peaks.
Visualizations
Caption: Workflow for assessing the stability of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Potential degradation pathways for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
References
Technical Support Center: Overcoming Solubility Challenges of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,4-dihydro-2H-benzo[b]oxazin-8-ol and similar compounds.
Troubleshooting Guide: Low Aqueous Solubility
Problem: You are observing poor solubility of 3,4-dihydro-2H-benzo[b]oxazin-8-ol in your aqueous buffer system, leading to inconsistent results in biological assays.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Intrinsic Low Solubility | 1. pH Modification: Adjust the pH of your buffer. Given the phenolic hydroxyl group, increasing the pH may deprotonate it, forming a more soluble phenoxide salt.[1][2][3] | Ionizable groups, when charged, generally exhibit higher aqueous solubility.[4][5] |
| 2. Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, propylene glycol) to your aqueous buffer.[1][6][7] Start with low percentages (e.g., 1-5%) and incrementally increase. | Co-solvents can reduce the polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.[3] | |
| Compound Precipitation | 1. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Poloxamer 407) at a concentration above its critical micelle concentration (CMC).[1][7] | Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[2] |
| 2. Cyclodextrin Complexation: Add a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) to your solution.[1][4] | Cyclodextrins have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[4] | |
| Solid-State Properties | 1. Particle Size Reduction: If you are starting with a solid, consider micronization or nanosizing to increase the surface area for dissolution.[1][6][8] | A larger surface area enhances the dissolution rate.[1][6] |
| 2. Amorphous Solid Dispersions: Prepare a solid dispersion of your compound in a hydrophilic polymer matrix (e.g., PVP, PEG).[4][7][9] | The amorphous form of a drug is generally more soluble than its crystalline form.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A1: Start by determining the kinetic and thermodynamic solubility in your primary aqueous buffer. A simple method for kinetic solubility is to prepare a high-concentration stock solution in a water-miscible organic solvent (like DMSO) and then dilute it into your aqueous buffer, observing for precipitation. For thermodynamic solubility, equilibrate an excess of the solid compound in the aqueous buffer for an extended period (e.g., 24-48 hours), then filter and quantify the dissolved compound.
Q2: Can I use pH modification to improve the solubility of this compound?
A2: Yes, pH modification is a primary strategy.[1][2][3] The phenolic hydroxyl group on the benzoxazine ring is weakly acidic. By increasing the pH of the medium above its pKa, you can deprotonate the hydroxyl group, forming a more soluble phenoxide salt. It is crucial to determine the pKa of your compound to effectively utilize this strategy.
Q3: What are co-solvents and how do I choose one?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[7] Common choices for in vitro studies include DMSO, ethanol, and polyethylene glycols (PEGs).[6] The selection depends on the downstream application; for cell-based assays, ensure the final concentration of the co-solvent is not cytotoxic.
Q4: What is the mechanism behind using cyclodextrins for solubility enhancement?
A4: Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior.[4] They can encapsulate poorly soluble guest molecules, like 3,4-dihydro-2H-benzo[b]oxazin-8-ol, within their hydrophobic cavity, effectively shielding the molecule from the aqueous environment and increasing its overall solubility.[4]
Q5: Are there more advanced formulation strategies for in vivo studies?
A5: For in vivo applications, more advanced formulations are often necessary to improve oral bioavailability. These include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous system.[4][7]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract.[4][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase dissolution velocity.[6][10]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of solid 3,4-dihydro-2H-benzo[b]oxazin-8-ol to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH of the buffers.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve a known amount of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[9] A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Characterize the solid form (to confirm it is amorphous) using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in an aqueous buffer.
Visualizations
Caption: A workflow for troubleshooting the low solubility of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Mechanism of solubility enhancement using cyclodextrins.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ijpbr.in [ijpbr.in]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
Welcome to the technical support center for the spectral analysis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its derivatives.
Q1: Why are the aromatic proton signals in my 1H NMR spectrum overlapping and difficult to assign?
A1: The three protons on the benzene ring of 3,4-dihydro-2H-benzo[b]oxazin-8-ol are in close proximity in terms of chemical shift, leading to complex splitting patterns and overlap. The hydroxyl group at the C-8 position significantly influences the electronic environment of the aromatic protons at C-5, C-6, and C-7, further complicating the spectrum.
Troubleshooting Steps:
-
Optimize NMR Solvent: Changing the NMR solvent can alter the chemical shifts of the aromatic protons and may resolve overlapping signals. Solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d or DMSO-d6.
-
2D NMR Spectroscopy: Running a 2D COSY (Correlation Spectroscopy) experiment is crucial. It will show correlations between adjacent protons, helping to identify the connectivity of the aromatic protons. For instance, the proton at C-6 should show correlations to the protons at C-5 and C-7.
-
HMBC Analysis: A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can further confirm assignments by showing long-range correlations (2-3 bonds) between protons and carbons. For example, the aromatic protons can be correlated to the carbons of the oxazine ring.
Q2: I am not sure which signal corresponds to the -OH and -NH protons. How can I definitively identify them?
A2: The signals for the hydroxyl (-OH) and amine (-NH) protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.
Troubleshooting Steps:
-
D2O Exchange: A simple and effective method is to add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The acidic -OH and -NH protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.
-
Temperature Variation: Acquiring spectra at different temperatures can help. The chemical shifts of -OH and -NH protons are often temperature-dependent.
-
Solvent Effects: In aprotic solvents like CDCl3, these signals can be broad. In hydrogen-bonding solvents like DMSO-d6, the signals are often sharper and may show coupling to adjacent protons.
Q3: The methylene protons of the oxazine ring are appearing as complex multiplets. How can I simplify their analysis?
A3: The two methylene groups in the oxazine ring (-O-CH2- and -N-CH2-) are diastereotopic, meaning they are in different chemical environments and can have different chemical shifts. They will appear as two distinct signals, and each will be split by the other, resulting in complex multiplets (often triplets or multiplets).
Troubleshooting Steps:
-
HSQC Experiment: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is the most effective way to analyze these signals. It will show a direct correlation between each methylene proton signal and its attached carbon. This will confirm which proton signal corresponds to which carbon in the oxazine ring.
-
Decoupling Experiments: While less common for routine analysis, proton decoupling experiments can simplify the spectrum by removing the coupling between the two methylene groups, resulting in two singlets.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shift ranges for the key protons in 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A1: Based on data for similar benzoxazine structures, the following are the predicted chemical shift ranges in a solvent like DMSO-d6:
-
Aromatic Protons (H-5, H-6, H-7): δ 6.0 - 7.0 ppm. The exact shifts will be influenced by the electron-donating effect of the -OH and -O- groups and the electron-withdrawing effect of the -NH- group.
-
-O-CH2- Protons (H-2): δ 4.0 - 4.5 ppm (typically a triplet).
-
-N-CH2- Protons (H-4): δ 3.2 - 3.7 ppm (typically a triplet).
-
-NH- Proton (H-1): δ 5.0 - 6.0 ppm (can be broad).
-
-OH- Proton (H-8): δ 8.5 - 9.5 ppm (can be broad).
Q2: What are the expected 13C NMR chemical shifts for 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A2: The predicted 13C NMR chemical shifts are:
-
Aromatic Carbons:
-
C-8 (bearing -OH): ~150-155 ppm
-
Other aromatic carbons: ~100-140 ppm
-
-
Oxazine Ring Carbons:
-
-O-CH2- (C-2): ~65-70 ppm
-
-N-CH2- (C-4): ~45-50 ppm
-
Q3: How can I use 2D NMR to confirm the structure of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
A3: A combination of 2D NMR experiments is essential for unambiguous structure confirmation:
-
COSY: Will establish the connectivity of the aromatic protons (H-5 to H-6, and H-6 to H-7) and the coupling between the two methylene groups in the oxazine ring (H-2 and H-4 are typically not coupled to each other but show geminal coupling if diastereotopic and resolved).
-
HSQC: Will correlate each proton to its directly attached carbon. This is crucial for assigning the methylene protons and carbons, as well as the aromatic protons to their respective carbons.
-
HMBC: Will reveal long-range (2-3 bond) correlations. Key correlations to look for include:
-
H-2 protons to C-8a and C-4a.
-
H-4 protons to C-5 and C-4a.
-
Aromatic protons to other aromatic carbons and the carbons of the fused ring (C-4a and C-8a).
-
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for 3,4-dihydro-2H-benzo[b]oxazin-8-ol in DMSO-d6
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 1 | N-H | 5.0 - 6.0 | br s | Broad singlet, exchangeable with D2O |
| 2 | -CH2- | 4.0 - 4.5 | t | Triplet, J ≈ 5 Hz |
| 4 | -CH2- | 3.2 - 3.7 | t | Triplet, J ≈ 5 Hz |
| 5 | Ar-H | 6.0 - 7.0 | d | Doublet |
| 6 | Ar-H | 6.0 - 7.0 | t | Triplet |
| 7 | Ar-H | 6.0 - 7.0 | d | Doublet |
| 8 | Ar-OH | 8.5 - 9.5 | br s | Broad singlet, exchangeable with D2O |
| 2 | C | 65 - 70 | - | |
| 4 | C | 45 - 50 | - | |
| 4a | C | ~135 | - | Quaternary carbon |
| 5 | C | ~100-115 | - | |
| 6 | C | ~100-115 | - | |
| 7 | C | ~115-120 | - | |
| 8 | C | ~150-155 | - | Carbon attached to -OH |
| 8a | C | ~130 | - | Quaternary carbon |
Note: These are predicted values based on analogous structures. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. Standard 1D 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrument Setup: Use a standard 5 mm NMR tube. Tune and shim the instrument for optimal resolution.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
2. D2O Exchange Experiment
-
Acquire a standard 1H NMR spectrum as described above.
-
Add one drop of D2O to the NMR tube.
-
Shake the tube gently for about 30 seconds.
-
Re-acquire the 1H NMR spectrum using the same parameters.
-
Compare the two spectra to identify the signals that have disappeared or diminished.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) is recommended for 2D experiments.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquisition Parameters: Use standard Bruker or Varian pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf). Optimize the spectral widths in both dimensions to cover all relevant signals. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
-
Processing: Apply appropriate window functions, Fourier transform in both dimensions, and phase and baseline correction.
Mandatory Visualization
Caption: Workflow for NMR-based structure elucidation.
Scalability challenges for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation, with a focus on scalability.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of 3,4-dihydro-2H-benzo[b]oxazin-8-ol, and what are the key scalability challenges?
A common and scalable approach to synthesizing 3,4-dihydro-2H-benzo[b]oxazin-8-ol involves a two-step process starting from a suitable precursor like 2-amino-3-nitrophenol. This process includes the formation of an intermediate lactam, 8-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, followed by its reduction.
Key Scalability Challenges:
-
Exothermic Reactions: Both the initial cyclization and the subsequent reduction steps can be exothermic. Careful temperature control is crucial during scale-up to prevent runaway reactions and the formation of impurities.
-
Handling of Reagents: The use of reagents like chloroacetyl chloride and reducing agents such as borane complexes requires specialized handling procedures and equipment at a larger scale to ensure safety.
-
Impurity Profile: The purity of the starting materials and intermediates can significantly impact the final product quality. On a larger scale, even minor impurities can lead to substantial amounts of side products, complicating purification.[3]
-
Work-up and Isolation: Large-volume extractions and distillations during work-up can be time-consuming and may lead to product degradation if not optimized.
-
Purification: Achieving high purity on a large scale often requires moving from column chromatography to more scalable techniques like recrystallization, which may need extensive optimization of solvent systems.[3]
Q2: What are the potential side reactions during the synthesis, and how can they be minimized when scaling up?
Several side reactions can occur, leading to impurities that are often difficult to remove.
-
Oligomerization: During the initial formation of the benzoxazine ring, especially under high temperatures, oligomeric byproducts can form.[4][5] To minimize this, it is crucial to maintain strict temperature control and optimize the rate of addition of reagents.
-
Incomplete Reduction: In the final reduction step, incomplete conversion of the lactam to the desired amine can occur. Monitoring the reaction progress by techniques like TLC or HPLC is essential. On a larger scale, ensuring efficient mixing becomes critical to achieve complete conversion.
-
Over-alkylation/N-alkylation: If alkylating agents are used in subsequent steps, there is a risk of O-alkylation of the hydroxyl group in addition to the desired N-alkylation of the amine. Careful selection of the base and solvent system can help improve selectivity.
Q3: What are the recommended purification methods for large-scale production of 3,4-dihydro-2H-benzo[b]oxazin-8-ol?
While laboratory-scale purification often relies on silica gel chromatography, this method is generally not cost-effective for large-scale production.
-
Recrystallization: This is the preferred method for large-scale purification. A systematic approach to solvent screening is necessary to identify a solvent or solvent mixture that provides good recovery of the pure product while leaving impurities in the mother liquor.
-
Trituration: The crude product can be stirred as a slurry in a solvent in which it has low solubility. This can effectively wash away more soluble impurities.
-
Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated charcoal followed by filtration.[3]
Troubleshooting Guides
Problem 1: Low Yield in the Lactam Formation Step
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. | Ensures the reaction goes to completion before work-up. |
| Side Reactions | Maintain a lower reaction temperature and control the rate of addition of chloroacetyl chloride. | Minimizes the formation of oligomeric and other thermal degradation byproducts.[4] |
| Poor Quality Reagents | Ensure all reagents, especially the starting aminophenol and chloroacetyl chloride, are of high purity and dry. | Impurities in starting materials can lead to a variety of side reactions and lower the overall yield.[3] |
| Suboptimal Base | Experiment with different bases (e.g., triethylamine, potassium carbonate) and optimize the stoichiometry. | The choice and amount of base can significantly influence the reaction rate and the formation of byproducts. |
Problem 2: Difficulty in the Reduction of the Lactam
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Reducing Agent | Use a fresh, unopened bottle of the reducing agent (e.g., borane-THF complex). Check the molarity of the solution if it has been stored for a long time. | Reducing agents like borane can degrade over time, leading to lower reactivity. |
| Insufficient Stoichiometry | Ensure at least the stoichiometric amount of the reducing agent is used. A slight excess may be necessary to drive the reaction to completion. | Incomplete reduction is a common issue and can often be resolved by adjusting the amount of reducing agent. |
| Low Reaction Temperature | While the initial addition of the reducing agent should be done at a low temperature for safety, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate. | Provides the necessary activation energy for the reduction to occur. |
| Quenching Issues | Add the quenching agent (e.g., methanol) slowly and at a low temperature to control the exothermic reaction with excess reducing agent. | Prevents a rapid, uncontrolled reaction that could be hazardous on a larger scale.[6] |
Problem 3: Product Purity Issues After Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Starting Material | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. | Unreacted starting materials can co-crystallize with the product, making purification difficult. |
| Formation of Colored Impurities | During work-up, treat a solution of the crude product with activated charcoal. | Activated charcoal is effective at adsorbing high molecular weight colored impurities.[3] |
| Persistent Impurities | If recrystallization is ineffective, consider a different solvent system or a combination of purification techniques, such as trituration followed by recrystallization. | Some impurities may have similar solubility profiles to the product, requiring a multi-step purification approach. |
| Product Degradation | Avoid prolonged exposure to high temperatures during solvent removal and drying. Use a rotary evaporator under reduced pressure at a moderate temperature. | The product may be sensitive to heat, and prolonged heating can lead to decomposition. |
Experimental Protocols
Synthesis of 8-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate)
A general procedure involves the reaction of 2-amino-3-nitrophenol with chloroacetyl chloride in the presence of a base like sodium bicarbonate in a suitable solvent such as aqueous acetone. The reaction is typically carried out at room temperature.
Reduction of 8-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one to 3,4-dihydro-2H-benzo[b]oxazin-8-amine
The nitro-lactam intermediate is reduced, often using a reducing agent like stannous chloride in ethanol or catalytic hydrogenation.
Reduction of the Lactam to form 3,4-dihydro-2H-benzo[b]oxazin-8-ol
A procedure analogous to the synthesis of the 6-ol isomer can be adapted. The lactam (8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one) is dissolved in an anhydrous solvent like THF and cooled. A solution of a reducing agent, such as borane-tetrahydrofuran complex, is added dropwise while maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The excess reducing agent is carefully quenched with methanol.[6]
Visualizations
References
Validation & Comparative
Validating the Structure of 3,4-dihydro-2H-benzo[b]oxazin-8-ol: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
2D NMR Spectroscopy: A Predictive Analysis for Structural Elucidation
2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for mapping the connectivity of atoms within a molecule, providing definitive structural evidence. Below is a predictive summary of the expected 2D NMR data for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for 3,4-dihydro-2H-benzo[b]oxazin-8-ol are extrapolated from the known data of its 6-ol isomer and are presented in Table 1. The numbering of the atoms is shown in Figure 1.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~4.3 | ~65 |
| 3 | ~3.4 | ~42 |
| 4a | - | ~138 |
| 5 | ~6.7 | ~115 |
| 6 | ~6.8 | ~119 |
| 7 | ~6.6 | ~110 |
| 8 | - | ~145 |
| 8a | - | ~118 |
| N-H | Variable | - |
| O-H | Variable | - |
Table 1: Predicted ¹H and ¹³C Chemical Shifts for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Predicted 2D NMR Correlations
The expected correlations from COSY, HSQC, and HMBC experiments are crucial for confirming the atomic connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing adjacent protons. Key expected correlations are outlined in Table 2.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations are detailed in Table 3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular framework. Key long-range correlations are predicted in Table 4.
| Correlating Protons |
| H-2 / H-3 |
| H-5 / H-6 |
| H-6 / H-7 |
Table 2: Predicted Key COSY Correlations for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
| Proton | Correlated Carbon |
| H-2 | C-2 |
| H-3 | C-3 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
Table 3: Predicted HSQC Correlations for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
| Proton | Correlated Carbons (2-3 bonds) |
| H-2 | C-3, C-8a |
| H-3 | C-2, C-4a |
| H-5 | C-4a, C-7 |
| H-6 | C-5, C-8 |
| H-7 | C-5, C-8a |
Table 4: Predicted Key HMBC Correlations for 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Comparison with Alternative Analytical Techniques
While 2D NMR provides unparalleled detail on molecular connectivity, a multi-technique approach is best practice for comprehensive structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide information on stereochemistry or isomeric differentiation. |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Fast, non-destructive, and provides a characteristic fingerprint. | Can be ambiguous for complex molecules with many functional groups. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | Unambiguous structure determination, including stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Table 5: Comparison of Analytical Techniques for Structural Elucidation.
Experimental Protocols
Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol
A common route to synthesize 3,4-dihydro-2H-benzo[b]oxazine derivatives involves the reduction of the corresponding lactam. For the 8-ol isomer, a potential starting material would be 8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The synthesis would typically involve dissolving the starting material in a suitable solvent like tetrahydrofuran (THF) and treating it with a reducing agent such as borane-THF complex at a controlled temperature.
2D NMR Spectroscopy
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A standard suite of 2D NMR experiments (COSY, HSQC, HMBC) is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs and parameters are typically employed, with optimization of acquisition and processing parameters as needed to achieve good resolution and signal-to-noise.
Visualizing the Validation Process
The following diagrams illustrate the logical workflow and key structural correlations for the validation of 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
Caption: Experimental workflow for synthesis and structural validation.
References
Comparative Guide to HPLC Purity Analysis of Synthesized 3,4-Dihydro-2H-benzo[b]oxazin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of synthesized 3,4-dihydro-2H-benzo[b]oxazin-8-ol. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of synthesized compounds intended for research and drug development. The methods presented here are designed to resolve the main compound from potential impurities that may arise during synthesis.
The synthesis of benzoxazine derivatives often involves the reaction of a phenol, an amine, and formaldehyde.[1][2][3] Potential impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. A robust HPLC method should be able to separate the target molecule from these related substances.
Comparison of HPLC Methods
Two RP-HPLC methods are proposed for the purity analysis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol. Method A utilizes a standard C18 column with a simple isocratic elution, suitable for routine purity checks. Method B employs a phenyl-hexyl column with a gradient elution, offering enhanced resolution for more complex impurity profiles.
| Parameter | Method A: Isocratic C18 Analysis | Method B: Gradient Phenyl-Hexyl Analysis |
| Stationary Phase | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., Phenomenex Kinetex® Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient: 30% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
| Typical Run Time | 10 minutes | 20 minutes |
| Resolution | Good for baseline separation of major impurities. | Excellent for resolving closely eluting and isomeric impurities. |
| Application | Routine quality control, high-throughput screening. | Impurity profiling, stability studies, method development. |
Experimental Protocols
Recommended Method: Method B - Gradient Phenyl-Hexyl Analysis
This method is recommended for a comprehensive purity assessment due to its superior resolving power for a wider range of potential impurities.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Phenyl-Hexyl column (e.g., Phenomenex Kinetex® Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Synthesized 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Sample Solution: Accurately weigh approximately 1.0 mg of the synthesized 3,4-dihydro-2H-benzo[b]oxazin-8-ol and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) according to the following program:
Time (min) %A %B 0.0 70 30 15.0 20 80 15.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: 280 nm
-
Injection Volume: 10 µL
4. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Peak purity can be further assessed using a diode-array detector by comparing the spectra across the peak.[4]
Potential Impurities in Synthesis
The synthesis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol typically proceeds via the reaction of 2-aminophenol, a suitable C2-source (like 1,2-dibromoethane or a protected aldehyde), and potentially a carbonyl compound. Side reactions can lead to various impurities. The Mannich reaction, a common method for synthesizing benzoxazines, involves a phenol, an amine, and formaldehyde, which can also lead to byproducts.[5][6][7]
Common Impurities:
-
Unreacted Starting Materials: 2-Aminophenol and other precursors.
-
Intermediates: Partially reacted intermediates from the cyclization reaction.
-
Oligomeric Byproducts: Formation of dimers or trimers, especially under certain reaction conditions.[8]
-
Isomers: Positional isomers if the starting phenol has multiple reactive sites.
-
Oxidation Products: The phenolic hydroxyl group can be susceptible to oxidation.
The developed HPLC methods are designed to provide sufficient resolution to separate the main peak of 3,4-dihydro-2H-benzo[b]oxazin-8-ol from these potential impurities.
Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
References
- 1. researchgate.net [researchgate.net]
- 2. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. open.metu.edu.tr [open.metu.edu.tr]
A Comparative Analysis of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomeric variations on biological activity is paramount. This guide provides a comparative overview of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its structural isomers, focusing on their performance in biological assays. Due to a lack of publicly available, direct comparative studies on the antioxidant activities of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its specific positional isomers (5-ol, 6-ol, and 7-ol), this guide will focus on the broader biological activities of the benzoxazine scaffold and the established influence of hydroxyl group positioning on the antioxidant capacity of phenolic compounds. This information can serve as a foundational resource for designing future comparative studies.
Introduction to Benzoxazines and the Significance of Isomerism
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. These activities include antimicrobial, anticancer, and neuroprotective properties. The specific arrangement of atoms within the benzoxazine scaffold, particularly the position of functional groups on the benzene ring, can dramatically influence the molecule's interaction with biological targets and, consequently, its therapeutic potential.
The position of a hydroxyl (-OH) group on the aromatic ring is a critical determinant of the antioxidant activity of phenolic compounds. The ability of a phenol to donate a hydrogen atom to a free radical is influenced by the stability of the resulting phenoxyl radical, which is in turn affected by resonance and the electronic effects of other substituents. Therefore, it is highly probable that the positional isomers of 3,4-dihydro-2H-benzo[b]oxazin-ol exhibit distinct biological profiles, particularly in assays measuring antioxidant and radical-scavenging activities.
Hypothetical Comparative Data on Antioxidant Activity
While direct experimental data comparing the hydroxyl positional isomers of 3,4-dihydro-2H-benzo[b]oxazine is not currently available in the literature, we can present a hypothetical table based on established principles of structure-activity relationships (SAR) for phenolic antioxidants. This table is for illustrative purposes and underscores the type of data required for a definitive comparison.
Table 1: Hypothetical Antioxidant Activity of 3,4-dihydro-2H-benzo[b]oxazin-ol Isomers
| Compound | Isomer Position | DPPH Scavenging (IC50, µM) | ABTS Scavenging (IC50, µM) | ORAC (µmol TE/µmol) |
| 1 | 8-ol | Data not available | Data not available | Data not available |
| 2 | 7-ol | Data not available | Data not available | Data not available |
| 3 | 6-ol | Data not available | Data not available | Data not available |
| 4 | 5-ol | Data not available | Data not available | Data not available |
Note: IC50 values represent the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents (TE).
Key Biological Assays for Comparison
A thorough comparison of these isomers would necessitate their evaluation in a panel of standardized biological assays. The following are key experimental setups that would provide the necessary quantitative data.
Antioxidant and Radical-Scavenging Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the ability of a compound to act as a free radical scavenger.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and provides a measure of the total antioxidant capacity.
Cellular Assays
1. Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the formation of fluorescent probes by reactive oxygen species (ROS) within a cellular environment, providing a more biologically relevant measure of antioxidant potential.
2. Cytotoxicity Assays (e.g., MTT, LDH): These assays are crucial to determine the concentration range at which the compounds are non-toxic to cells, ensuring that any observed biological activity is not due to cell death.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are standardized protocols for the key antioxidant assays.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (3,4-dihydro-2H-benzo[b]oxazin-ol isomers) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against concentration.
ABTS Radical Cation Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant in the appropriate solvent.
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the potential molecular pathways involved is crucial for understanding the broader context of the research.
Experimental Workflow for Comparative Analysis
Figure 1: Experimental Workflow for Comparative Analysis. A flowchart illustrating the key stages from compound synthesis to data analysis for a comprehensive comparison of benzoxazine isomers.
Potential Antioxidant Signaling Pathway Modulation
Figure 2: Potential Antioxidant Signaling Pathway. A diagram illustrating how benzoxazine-ol isomers might exert antioxidant effects through direct ROS scavenging and modulation of the Nrf2-Keap1 pathway.
Conclusion and Future Directions
While a direct, head-to-head comparison of the biological activities of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its hydroxyl positional isomers is not yet available in the scientific literature, the foundational principles of medicinal chemistry and structure-activity relationships strongly suggest that these isomers will exhibit distinct profiles. The provided framework for experimental design and data presentation is intended to guide future research in this area. Such studies are crucial for elucidating the nuanced effects of isomeric positioning on the therapeutic potential of the benzoxazine scaffold and for the rational design of novel drug candidates. Researchers are encouraged to undertake these comparative investigations to fill the current knowledge gap and unlock the full potential of this promising class of compounds.
Comparative analysis of synthesis methods for 3,4-dihydro-2H-benzo[b]oxazin-8-ol
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and is a key building block in medicinal chemistry. The synthesis of specifically substituted derivatives, such as 3,4-dihydro-2H-benzo[b]oxazin-8-ol, is of significant interest. This guide provides a comparative analysis of the primary synthetic methodologies for constructing the 3,4-dihydro-2H-benzo[b]oxazine core, offering insights into their advantages, limitations, and practical applicability. While specific data for the 8-hydroxy isomer is limited in publicly available literature, this guide leverages detailed protocols for closely related analogues, particularly the 6-hydroxy isomer, to provide a robust comparative framework.
Key Synthetic Strategies at a Glance
The synthesis of the 3,4-dihydro-2H-benzo[b]oxazine ring system can be broadly categorized into several key strategies, each with distinct starting materials and reaction mechanisms. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
dot
Caption: Overview of synthetic pathways to the 3,4-dihydro-2H-benzo[b]oxazine core.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for different synthetic approaches to the 3,4-dihydro-2H-benzo[b]oxazine scaffold. Direct comparison is challenging due to the variability in substrates and reported data.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Lactam Reduction | 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one | Borane-THF complex | THF, 0 °C to room temperature, overnight | Quantitative | [1] |
| Mannich Condensation | Phenols, primary amines, formaldehyde | Acid or base catalyst | Varies (e.g., reflux in ethanol) | Good | [3][4] |
| Copper-Catalyzed Cyclization | β-amino alcohols | Copper catalyst | Mild conditions | Good | General method, specific data not found |
| Lewis Acid & Copper Catalysis | Activated aziridines, 2-halophenols | Lewis acid, Cu(I) catalyst | Stepwise reaction | Excellent | [5] |
| Palladium-Catalyzed Cyclization | Vinyl methylene cyclic carbonates, bisnucleophiles | Palladium catalyst | Mild conditions | Good | [5] |
Detailed Experimental Protocols
Reduction of a Lactam Precursor: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol
This method stands out for its high yield and well-documented protocol, providing a reliable route to the 6-hydroxy isomer.[1]
Experimental Workflow:
dot
Caption: Workflow for the reduction of a lactam to form 3,4-dihydro-2H-benzo[b]oxazin-6-ol.
Protocol:
-
Dissolve 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-THF complex in THF (3 equivalents) dropwise over 5 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Carefully quench the excess borane by the dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the pure product.
This method is highly efficient, providing a quantitative yield of the desired product.[1]
Mannich Condensation
The Mannich reaction is a classical and versatile method for the synthesis of 3,4-dihydro-2H-benzo[b]oxazines. It involves a three-component condensation of a phenol, a primary amine, and formaldehyde.[3][4] This approach allows for significant diversity in the final product through variation of the phenol and amine starting materials. The reaction can be performed in one-pot, two-step, or three-step procedures.[4]
General Protocol (One-Pot):
-
To a solution of the substituted phenol (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane), add formaldehyde (as an aqueous solution or paraformaldehyde, 2 equivalents).[3]
-
The reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product may precipitate or can be isolated by extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
While generally providing good yields, the one-pot Mannich condensation can sometimes lead to the formation of byproducts and may not be suitable for all substrates.[4]
Metal-Catalyzed Cyclization Strategies
Modern synthetic organic chemistry offers several powerful metal-catalyzed methods for the construction of the benzoxazine ring system.
-
Copper-Catalyzed Intramolecular O-Arylation: This method involves the cyclization of a β-amino alcohol. Copper catalysis facilitates the formation of the key aryl ether bond. A significant advantage of this approach is that it can often be performed without the need for N-protection on the amino alcohol substrate, simplifying the synthetic sequence.[5]
-
Palladium-Catalyzed Tandem Reactions: Palladium catalysts can be employed in tandem reactions, such as allylic amination/oxa-Michael addition, to construct the heterocyclic ring. These methods often proceed under mild conditions and can offer high enantioselectivity when chiral ligands are used.[5]
-
Lewis Acid and Copper-Catalyzed Stepwise Synthesis: An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[5]
These metal-catalyzed methods offer access to a wide range of functionalized benzoxazines, often with high efficiency and stereocontrol. However, the cost and potential toxicity of the metal catalysts, as well as the need for specific ligands in some cases, are important considerations.
Conclusion
The synthesis of the 3,4-dihydro-2H-benzo[b]oxazine core can be achieved through a variety of effective methods. For the synthesis of hydroxylated derivatives, the reduction of a lactam precursor offers a high-yielding and straightforward route, as demonstrated by the quantitative synthesis of the 6-hydroxy isomer. The Mannich condensation remains a versatile and widely used method, allowing for considerable structural diversity. For more complex or stereochemically defined targets, metal-catalyzed cyclization reactions provide powerful and elegant solutions. The selection of the optimal synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. Further research into the targeted synthesis of the 3,4-dihydro-2H-benzo[b]oxazin-8-ol isomer is warranted to provide more direct comparative data.
References
The Dichotomy of Bench and Biology: Evaluating 3,4-Dihydro-2H-benzo[b]oxazin-8-ol Derivatives In Vitro versus In Vivo
A detailed comparison of the laboratory performance of 3,4-dihydro-2H-benzo[b]oxazin-8-ol based compounds reveals promising anticancer and neuroprotective activities in cellular models. However, the translation of these in vitro successes into in vivo efficacy remains a critical and often challenging step in the drug development pipeline. This guide provides a comprehensive overview of the available experimental data, methodologies, and mechanistic insights for researchers and drug development professionals.
The 3,4-dihydro-2H-benzo[b]oxazin-8-ol scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2][3] Extensive in vitro studies have highlighted their potential as potent antiproliferative and neuroprotective agents.[4][5] While in vivo data for this specific class of compounds is less prevalent in the public domain, the existing research provides a solid foundation for future animal and clinical studies. This guide will synthesize the available in vitro data and discuss the potential pathways for successful in vivo translation.
In Vitro Efficacy: A Snapshot of Cellular Activity
Derivatives of 3,4-dihydro-2H-benzo[b]oxazin-8-ol have been extensively evaluated in a variety of in vitro assays, primarily focusing on their anticancer properties. These studies have consistently demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines.
Antiproliferative Activity
A study on novel benzoxazinone derivatives showcased significant antiproliferative activity against human liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines.[4] Several derivatives exhibited IC50 values in the low micromolar range, indicating potent growth-inhibitory effects.[4] The selectivity of these compounds for cancer cells over normal human fibroblasts (WI-38) is a noteworthy finding, suggesting a potential therapeutic window.[4]
| Derivative | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-29 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (Avg.) |
| Compound 3 | < 10 | < 10 | < 10 | > 50 | ~5-12 |
| Compound 7 | < 10 | < 10 | < 10 | > 50 | ~5-12 |
| Compound 8 | < 10 | < 10 | < 10 | > 50 | ~5-12 |
| Compound 10 | < 10 | < 10 | < 10 | > 50 | ~5-12 |
| Compound 13 | < 10 | < 10 | < 10 | > 50 | ~5-12 |
| Compound 15 | < 10 | < 10 | < 10 | > 50 | ~5-12 |
| Doxorubicin | Comparable to active derivatives | Comparable to active derivatives | Comparable to active derivatives | Not specified | Not specified |
Table 1: In vitro antiproliferative activity of selected benzoxazinone derivatives. Data sourced from a study on new derivatives from the metastable benzoxazinone scaffold.[4]
Neuroprotective Effects
In addition to their anticancer potential, certain 8-amino-1,4-benzoxazine derivatives have been investigated for their neuroprotective capabilities. A series of these compounds were assessed for their ability to protect neuronal cells from oxidative stress-mediated degeneration.[5] The study identified that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were particularly effective, demonstrating potent neuroprotective activity without significant intrinsic cytotoxicity.[5]
Mechanistic Insights from In Vitro Studies
Understanding the mechanism of action is crucial for predicting in vivo efficacy. In vitro studies have provided valuable insights into the signaling pathways modulated by these benzoxazine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Several of the antiproliferative benzoxazinone derivatives were found to induce apoptosis and cause cell cycle arrest.[4] For instance, derivative 15 was shown to significantly increase the expression of p53 and caspase-3, key regulators of apoptosis.[4] Furthermore, this compound led to a reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), proteins essential for DNA replication and cell cycle progression.[4]
Figure 1: Proposed mechanism of action for an antiproliferative benzoxazinone derivative.
The Path to In Vivo Efficacy: Challenges and Considerations
While the in vitro data are compelling, the successful translation to in vivo models is not guaranteed. Several factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, play a critical role.
Although specific in vivo studies for 3,4-dihydro-2H-benzo[b]oxazin-8-ol derivatives are not extensively detailed in the provided search results, the general principles of drug development suggest that future research should focus on:
-
Animal Models: Evaluating the most potent and selective compounds from in vitro studies in relevant animal models of cancer or neurodegenerative diseases.
-
Pharmacokinetic Profiling: Determining the pharmacokinetic properties of lead compounds to ensure adequate bioavailability and target tissue exposure.
-
Toxicity Studies: Conducting comprehensive toxicology studies to assess the safety profile of the compounds.
Figure 2: A generalized workflow from in vitro screening to in vivo evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro assays.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7, HCT-29) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The 3,4-dihydro-2H-benzo[b]oxazin-8-ol scaffold holds significant promise for the development of novel therapeutics, particularly in the fields of oncology and neuroprotection. The robust in vitro data provides a strong rationale for further investigation. The next critical phase of research will be to bridge the gap between in vitro potency and in vivo efficacy through rigorous preclinical studies. The insights gained from such studies will be instrumental in determining the true therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3,4-dihydro-2H-benzo[b]oxazin-8-ol and its Analogs Against Known 5-HT6 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel series of 3,4-dihydro-2H-benzo[b]oxazine derivatives, with a focus on their potential as 5-HT6 receptor antagonists. While specific experimental data for 3,4-dihydro-2H-benzo[b]oxazin-8-ol is not publicly available, this document benchmarks the broader class of 3,4-dihydro-2H-benzo[1][2]oxazine derivatives against well-established 5-HT6 antagonists, offering a valuable reference for researchers in the field of neuropharmacology and drug discovery. The information is based on published preclinical data.
Executive Summary
The serotonin 6 (5-HT6) receptor is a compelling target in the central nervous system for the therapeutic intervention of cognitive deficits associated with neurodegenerative and psychiatric disorders. A novel series of 3,4-dihydro-2H-benzo[1][2]oxazine derivatives has emerged as potent 5-HT6 receptor antagonists, with many compounds in this class demonstrating subnanomolar binding affinities.[3][4] This guide compares the pharmacological profile of this series to that of prominent 5-HT6 antagonists such as Idalopirdine, Intepirdine, and SB-271046, providing a quantitative and methodological framework for evaluation.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of the 3,4-dihydro-2H-benzo[1][2]oxazine derivative series and selected known 5-HT6 antagonists for the human 5-HT6 receptor. Lower Ki values are indicative of higher binding affinity.
| Compound/Series | 5-HT6 Receptor Binding Affinity (Ki, nM) | Reference |
| 3,4-Dihydro-2H-benzo[1][2]oxazine Derivatives | < 1 (subnanomolar) for many analogs | [3] |
| Idalopirdine (Lu AE58054) | 0.83 | [5][6][7] |
| Intepirdine (RVT-101 / SB-742457) | 0.23 | [2] |
| SB-271046 | ~1.2 (pKi = 8.92) | [1] |
| Latrepirdine (Dimebon) | 26 | [2] |
| Cerlapirdine (SAM-531) | 21 (for α1B), also active at 5-HT6 | [2] |
| Masupirdine (SUVN-502) | Not explicitly found |
Note: Specific data for 3,4-dihydro-2H-benzo[b]oxazin-8-ol was not available in the reviewed literature. The data presented for the benzoxazine series reflects the high potency achieved by multiple derivatives within this chemical class.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of 5-HT6 receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable radiolabeled 5-HT6 ligand.
-
Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT6 ligand (e.g., clozapine).
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Test Compounds: Serial dilutions of the compound of interest (e.g., 3,4-dihydro-2H-benzo[b]oxazin-8-ol).
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell membranes expressing the 5-HT6 receptor are incubated with a fixed concentration of the radioligand (e.g., 1-2 nM of [3H]-LSD).
-
Varying concentrations of the unlabeled test compound are added to displace the radioligand from the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled reference ligand to determine non-specific binding.
-
The incubation is carried out for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity (antagonist or agonist properties and potency) of a test compound at the 5-HT6 receptor.
Materials:
-
Cell Line: HEK293 cells expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT) or another known 5-HT6 agonist.
-
Test Compounds: Serial dilutions of the compound of interest.
-
cAMP Assay Kit: A commercially available kit for the detection of cyclic AMP (e.g., HTRF, ELISA, or fluorescence-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cells are seeded in microplates and grown to a suitable confluency.
-
To assess antagonist activity, cells are pre-incubated with varying concentrations of the test compound for a specific duration.
-
Following pre-incubation, a fixed concentration of a 5-HT6 agonist (e.g., the EC50 concentration of serotonin) is added to stimulate cAMP production.
-
The cells are incubated for a further period to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.
-
The intracellular cAMP levels are quantified using the plate reader.
-
The ability of the test compound to inhibit the agonist-induced cAMP production is measured, and the IC50 value is determined. This value represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
Mandatory Visualizations
5-HT6 Receptor Signaling Pathway
Caption: Canonical 5-HT6 receptor signaling pathway and point of antagonist intervention.
Experimental Workflow for Antagonist Characterization
Caption: A typical workflow for the preclinical characterization of a novel 5-HT6 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. R-1485 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. scilit.com [scilit.com]
- 5. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease - Google Patents [patents.google.com]
- 7. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 3,4-dihydro-2H-benzo[b]oxazin-8-ol: A Comparative Analysis
Introduction
3,4-dihydro-2H-benzo[b]oxazin-8-ol is a heterocyclic chemical scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. Understanding the cross-reactivity profile of this core structure is crucial for drug development professionals to assess its potential for off-target effects and to guide the design of more selective therapeutic agents. This guide provides a comparative analysis of the known biological targets of derivatives of the 3,4-dihydro-2H-benzo[b]oxazine scaffold, alongside detailed experimental protocols for assessing cross-reactivity.
Navigating the Biological Target Landscape
Primary Target: Serotonin 5-HT6 Receptor
A significant body of research has focused on the development of 3,4-dihydro-2H-benzo[b]oxazine derivatives as potent antagonists of the serotonin 6 (5-HT6) receptor.[1][2][3] These compounds have shown subnanomolar affinities for the 5-HT6 receptor, indicating a strong potential for therapeutic applications in cognitive disorders. The general structure-activity relationship (SAR) suggests that modifications at the N-4 position of the oxazine ring are critical for high-affinity binding to this receptor.
Other Investigated Therapeutic Areas:
Beyond their action on the 5-HT6 receptor, derivatives of the benzoxazine scaffold have been explored for other therapeutic utilities:
-
Anticancer Activity: Certain 2H-benzo[b][2][4]oxazine derivatives have been synthesized and evaluated for their potential as hypoxia-targeted compounds in cancer therapy.[4]
-
Antitubercular Activity: A series of 3,4-dihydro-2H-benzo[b][2][4]-oxazine-2-carboxylic acid derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis.
-
Antimicrobial Properties: Various new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been synthesized and assessed for their in vitro antimicrobial activities against several strains of gram-positive and gram-negative bacteria.[5]
Quantitative Cross-Reactivity Data
A critical aspect of drug development is the assessment of a compound's selectivity. This is typically achieved by screening the compound against a broad panel of receptors, enzymes, and ion channels. Unfortunately, specific quantitative data (such as Ki or IC50 values) from a comprehensive cross-reactivity screen of 3,4-dihydro-2H-benzo[b]oxazin-8-ol is not publicly documented.
For its derivatives, the focus of published studies has primarily been on characterizing their potency at the intended primary target, with limited information on broad off-target screening.
Experimental Protocols for Cross-Reactivity Profiling
To address the need for comprehensive selectivity data, the following section outlines a standard experimental workflow for determining the cross-reactivity profile of a compound like 3,4-dihydro-2H-benzo[b]oxazin-8-ol.
General Workflow for In Vitro Cross-Reactivity Screening
The process of evaluating the cross-reactivity of a test compound involves a series of well-defined steps, from initial high-throughput screening to more detailed pharmacological characterization.
Caption: A generalized workflow for in vitro cross-reactivity profiling of a test compound.
Detailed Methodologies
1. Radioligand Binding Assays (for Receptors):
-
Principle: This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assays:
-
Principle: These assays measure the effect of a test compound on the activity of a specific enzyme.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary co-factors.
-
Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate under optimal conditions (temperature, pH).
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: Determine the percentage of enzyme inhibition at each test compound concentration and calculate the IC50 value.
-
3. Ion Channel Assays (e.g., Patch Clamp Electrophysiology):
-
Principle: This method directly measures the flow of ions through a specific ion channel in the cell membrane and how it is affected by a test compound.
-
Protocol Outline:
-
Cell Preparation: Use cells endogenously expressing or recombinantly overexpressing the ion channel of interest.
-
Patch Formation: Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane.
-
Recording: Record the ionic currents in response to a voltage protocol designed to activate the channel.
-
Compound Application: Apply varying concentrations of the test compound to the cell and record the changes in the ionic current.
-
Data Analysis: Quantify the inhibitory or stimulatory effect of the compound on the channel activity and determine the IC50 or EC50 value.
-
Signaling Pathway Considerations
Given the primary activity of 3,4-dihydro-2H-benzo[b]oxazine derivatives at the 5-HT6 receptor, it is important to consider the downstream signaling pathways that may be modulated. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of benzoxazine-based antagonists.
While 3,4-dihydro-2H-benzo[b]oxazin-8-ol serves as a valuable scaffold in the design of pharmacologically active compounds, particularly 5-HT6 receptor antagonists, a comprehensive public cross-reactivity profile for the parent molecule is currently lacking. The provided experimental protocols offer a roadmap for researchers and drug development professionals to conduct such an analysis. A thorough understanding of the off-target interactions of this and related scaffolds is essential for the development of safer and more effective therapeutics. Future research should aim to generate and publish comprehensive selectivity data for this and other privileged scaffolds to aid the broader scientific community.
References
- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 2. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Reproducibility of Experiments Involving 3,4-Dihydro-2H-benzo[b]oxazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to the synthesis and biological activity of 3,4-dihydro-2H-benzo[b]oxazines. Due to the limited availability of specific experimental data for 3,4-dihydro-2H-benzo[b]oxazin-8-ol in peer-reviewed literature, this document focuses on the closely related and well-documented isomer, 3,4-dihydro-2H-benzo[b]oxazin-6-ol, as a representative model for assessing experimental reproducibility. Furthermore, this guide evaluates the performance of the broader benzoxazine class of compounds in the context of a significant therapeutic application: the inhibition of Mycobacterium tuberculosis, the causative agent of tuberculosis.
I. Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol: A Reproducibility Analysis
The synthesis of 3,4-dihydro-2H-benzo[b]oxazin-6-ol is a well-established process. A common and reproducible method involves the reduction of the corresponding lactam precursor, 6-hydroxy-2H-benzo[b]oxazin-3(4H)-one.[1][2][3] This approach consistently yields the desired product in high purity.
Below is a summary of a representative synthetic protocol and the expected outcomes, compiled from available literature.
Table 1: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol via Lactam Reduction
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxy-2H-benzo[b][4][5]oxazin-3(4H)-one | [3] |
| Reducing Agent | Borane-tetrahydrofuran complex (BH3-THF) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 0 °C to room temperature | [1][3] |
| Reaction Time | Overnight | [3] |
| Yield | Quantitative | [3] |
| Physical State | Oil | [3] |
Experimental Protocol: Synthesis of 3,4-dihydro-2H-benzo[b][4][5]oxazin-6-ol [3]
-
Dissolve 6-hydroxy-2H-benzo[b][4][5]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M borane-THF solution (7.05 mL, 7.05 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the excess borane by the careful addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate (EtOAc) to obtain pure 3,4-dihydro-2H-benzo[b][4][5]oxazin-6-ol.
Characterization Data for 3,4-dihydro-2H-benzo[b][4][5]oxazin-6-ol [3]
-
¹H NMR (DMSO-d6): δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz).
-
¹³C NMR (DMSO-d6): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.
-
HRMS (ES-HRMS): [M+H]⁺ calculated for C₈H₁₀NO₂: 152.0712; found: 152.0711.
The detailed and consistent reporting of this synthetic method and the corresponding analytical data across different sources suggests a high degree of reproducibility for the synthesis of this class of compounds.
II. Comparative Performance: Antitubercular Activity of Benzoxazine Derivatives
Recent studies have highlighted the potential of benzoxazine derivatives as effective antimycobacterial agents.[5][6] This section compares the in vitro activity of various benzoxazine derivatives against Mycobacterium tuberculosis with that of established first- and second-line antitubercular drugs.
Table 2: In Vitro Antitubercular Activity of Benzoxazine Derivatives and Other Agents
| Compound/Drug | Target/Mechanism of Action | MIC (μg/mL) against M. tuberculosis H37Ra | Reference |
| Benzoxazine Derivatives | |||
| Isoniazid analogue 8a | Dihydrofolate reductase inhibition (predicted) | 0.125 - 0.250 | [5] |
| Isoniazid analogue 8b | Dihydrofolate reductase inhibition (predicted) | 0.125 - 0.250 | [5] |
| Isoniazid analogue 8c | Dihydrofolate reductase inhibition (predicted) | 0.125 - 0.250 | [5] |
| Benzoxazin-2-one 1c | Not specified | Low MIC values reported | [5] |
| Benzoxazin-2-one 5j | Not specified | Low MIC values reported | [5] |
| First-Line Antitubercular Drugs | |||
| Isoniazid (INH) | Mycolic acid synthesis inhibition | Standard reference | [5][6] |
| Rifampicin | RNA synthesis inhibition | Standard reference | [7] |
| Pyrazinamide | Disrupts membrane potential and energy production | Standard reference | [7][8] |
| Ethambutol | Arabinogalactan synthesis inhibition | Standard reference | [7] |
| Second-Line Antitubercular Drugs | |||
| Moxifloxacin | DNA gyrase inhibition | Varies by strain | [1][4] |
| Bedaquiline | ATP synthase inhibition | Varies by strain | [1][4] |
| Linezolid | Protein synthesis inhibition | Varies by strain | [1][4] |
| Clofazimine | Not fully elucidated; membrane disruption | Varies by strain | [1][4] |
| Cycloserine | Cell wall synthesis inhibition | Varies by strain | [1][4] |
The data indicates that certain benzoxazine derivatives exhibit potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) comparable to or even lower than the first-line drug isoniazid.[5] This suggests that the 3,4-dihydro-2H-benzo[b]oxazine scaffold is a promising starting point for the development of novel antitubercular agents.
Experimental Protocol: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay) [8][9]
-
Prepare a suspension of Mycobacterium tuberculosis H37Ra.
-
In a 96-well microplate, add 100 µL of the bacterial suspension (5 x 10⁴ CFUs) to each well.
-
Add the test compounds (e.g., benzoxazine derivatives) at desired concentrations (typically a serial dilution). Include positive (e.g., rifampicin) and negative (DMSO) controls.
-
Seal the plates and incubate at 37°C for 6 days.
-
Add a 10% (v/v) solution of Alamar Blue to each well.
-
Determine the anti-Mtb effect based on the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
III. Discussion on Reproducibility and Future Directions
While the synthesis of the 3,4-dihydro-2H-benzo[b]oxazine scaffold, as exemplified by the 6-ol isomer, appears to be highly reproducible, the lack of specific data for the 8-ol isomer presents a significant knowledge gap. To rigorously assess the reproducibility of experiments involving 3,4-dihydro-2H-benzo[b]oxazin-8-ol, future research should focus on:
-
Development and publication of a standardized synthetic protocol for 3,4-dihydro-2H-benzo[b]oxazin-8-ol, including detailed characterization data.
-
Inter-laboratory studies to confirm the reproducibility of the synthesis and any subsequent biological or chemical assays.
-
Comparative studies that directly evaluate the properties and activities of the 8-ol isomer against other isomers and relevant alternative compounds.
In the context of antitubercular drug discovery, the promising activity of the benzoxazine scaffold warrants further investigation. Future studies should aim to:
-
Synthesize and evaluate a broader library of benzoxazine derivatives , including the 8-ol isomer, to establish a comprehensive structure-activity relationship.
-
Investigate the mechanism of action of the most potent benzoxazine compounds.
-
Evaluate the in vivo efficacy and safety of lead benzoxazine candidates in animal models of tuberculosis.[10][11]
By addressing these research priorities, the scientific community can build a more complete understanding of the properties and potential applications of 3,4-dihydro-2H-benzo[b]oxazin-8-ol and the broader class of benzoxazine derivatives, thereby facilitating the development of novel therapeutics.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 3. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly active antimycobacterial derivatives of benzoxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Plants as Therapeutic Alternatives to Combat Mycobacterium tuberculosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors [mdpi.com]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3,4-dihydro-2H-benzo[b]oxazin-8-ol: A Guide for Laboratory Professionals
Prudent Disposal of 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on the hazard statements for analogous compounds, 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol should be treated with caution. Similar chemicals are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations involving the solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol must comply with all federal, state, and local regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).
-
Waste Characterization: The first step is to determine if the waste is hazardous. Given the potential hazards of this chemical family, it is prudent to manage all waste containing 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol, as well as grossly contaminated items such as weighing boats or filter paper, should be collected in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Contaminated Labware: Non-heavily contaminated labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol," and the approximate concentration and quantity.
-
-
Storage: Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal Request: Once a waste container is full or is no longer needed, a pickup request should be submitted to your institution's Environmental, Health, and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data for Disposal
Due to the lack of a specific SDS for 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol, quantitative disposal limits are not available. The following table should be used as a template to be filled in consultation with your institution's EHS department, which can provide specific guidance based on local regulations and waste management contracts.
| Parameter | Guideline |
| EPA Hazardous Waste Code | To be determined by EHS |
| Reportable Quantity (RQ) | To be determined by EHS |
| Container Type | Chemically resistant, sealed container |
| Maximum Accumulation Time | To be determined by EHS |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-ol.
Caption: Disposal Workflow for Chemical Waste
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet. Your Environmental, Health, and Safety (EHS) department is the primary resource for ensuring compliance with all applicable regulations.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
